MRS7925
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26IN5O3 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C20H26IN5O3/c21-19-24-17(23-12(10-4-5-10)9-2-1-3-9)13-18(25-19)26(8-22-13)14-11-6-20(11,7-27)16(29)15(14)28/h8-12,14-16,27-29H,1-7H2,(H,23,24,25)/t11-,12+,14-,15-,16?,20+/m1/s1 |
InChI Key |
NRMMOPXCAHUSCA-OITVUFKTSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)[C@@H]5[C@H]6C[C@]6(C([C@@H]5O)O)CO |
Canonical SMILES |
C1CC(C1)C(C2CC2)NC3=C4C(=NC(=N3)I)N(C=N4)C5C6CC6(C(C5O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
MRS7925: A Technical Guide to its Mechanism of Action as a 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis, cardiovascular function, and gut motility. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are provided to support further research and drug development efforts.
Introduction
The 5-HT2B receptor, a member of the serotonin receptor family, is coupled to Gq/11 proteins.[1] Upon activation by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that plays a significant role in cellular proliferation, contraction, and fibrosis.[2] Consequently, antagonists of the 5-HT2B receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions characterized by excessive 5-HT2B receptor activity. This compound is a derivative of (N)-methanocarba-adenosine and has been identified as a high-affinity antagonist for the 5-HT2B receptor.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the 5-HT2B receptor.
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 17 nM | Human 5-HT2B Receptor | [1] |
| Functional Antagonism (KB) | 2-3 nM | Gq-mediated calcium flux assay | [1] |
Mechanism of Action: Signaling Pathways
As an antagonist, this compound competitively binds to the 5-HT2B receptor, preventing the binding of serotonin and subsequent receptor activation. This blockade inhibits the downstream signaling cascades typically initiated by 5-HT2B receptor stimulation.
The primary signaling pathway of the 5-HT2B receptor is the Gq/11 pathway.[1] Activation of this pathway by an agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
Furthermore, 5-HT2B receptor activation can lead to the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR), which in turn can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, promoting cell growth and proliferation.
By blocking the initial step of receptor activation, this compound effectively inhibits all of these downstream events.
Signaling Pathway Diagrams
Caption: 5-HT2B receptor signaling and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 200 µL of assay buffer:
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-5-HT or [¹²⁵I]-DOI, typically at a concentration near its Kd).
-
50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT2B ligand (e.g., 10 µM 5-HT).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gq-Mediated Calcium Flux Assay
This functional assay measures the ability of this compound to antagonize the serotonin-induced increase in intracellular calcium.
Experimental Workflow Diagram
Caption: Workflow for a calcium flux functional assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells stably expressing the human 5-HT2B receptor into a 96-well black-walled, clear-bottom plate at an appropriate density to form a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Incubation and Stimulation:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of serotonin at a concentration that elicits approximately 80% of its maximal response (EC80).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the serotonin solution to the wells and immediately begin recording the fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The KB (functional antagonist dissociation constant) can be calculated from the IC50 value using the Schild equation if a full dose-response curve to the agonist is performed in the presence of different concentrations of the antagonist. For a single agonist concentration, the KB is often approximated from the IC50.
-
ERK Phosphorylation Assay
This assay determines the ability of this compound to inhibit the serotonin-induced phosphorylation of ERK, a downstream signaling event.
Experimental Workflow Diagram
Caption: Workflow for an ERK phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Serum Starvation:
-
Culture cells expressing the 5-HT2B receptor in appropriate growth medium until they reach about 80% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 12-24 hours before the experiment.
-
-
Antagonist Pre-treatment and Agonist Stimulation:
-
Pre-treat the serum-starved cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with a concentration of serotonin known to induce a robust ERK phosphorylation response (e.g., 100 nM) for a predetermined optimal time (typically 5-15 minutes).
-
-
Cell Lysis:
-
Immediately after stimulation, aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phospho-ERK (Western Blotting):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the p-ERK/total ERK ratio as a function of the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the 5-HT2B receptor. Its high affinity and potent functional antagonism, coupled with a well-defined mechanism of action, make it a suitable candidate for studies on fibrosis and other 5-HT2B receptor-mediated pathologies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of serotonin receptor pharmacology.
References
- 1. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
The Pharmacological Profile of MRS7925: A Potent and Selective 5-HT2B Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925, also identified as Compound 43 in the primary literature, is a novel, potent, and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. This document provides a comprehensive technical overview of the function of this compound, including its binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental protocols for the characterization of this compound are provided, along with a structured presentation of its quantitative data to facilitate its application in research and drug development.
Core Function: 5-HT2B Receptor Antagonism
This compound functions as a competitive antagonist at the 5-HT2B receptor, a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family. The primary quantitative measure of its potency is its high binding affinity for the human 5-HT2B receptor, with a reported inhibitor constant (Ki) of 17 nM.[1] This high affinity underscores its potential as a selective tool for probing 5-HT2B receptor function and as a lead compound for the development of therapeutics targeting this receptor. The antagonism of the 5-HT2B receptor by this compound has implications for research into conditions where this receptor is implicated, such as fibrosis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as a 5-HT2B receptor antagonist.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 17 nM | 5-HT2B | Human | [1] |
Signaling Pathway
The 5-HT2B receptor, the target of this compound, is canonically coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding to the 5-HT2B receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the function of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT2B receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.
-
-
Binding Assay Protocol:
-
The competition binding assay is performed in a 96-well plate format.
-
Membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a fixed concentration of a suitable radioligand for the 5-HT2B receptor (e.g., [3H]-LSD or a selective 5-HT2B radioligand) and varying concentrations of the competing ligand, this compound.
-
The assay buffer typically consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% bovine serum albumin, at pH 7.4.
-
Incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Inositol Phosphate (IP) Accumulation Functional Assay
This functional assay is used to determine the antagonist activity of this compound by measuring its ability to inhibit agonist-induced signaling downstream of the Gq/11-coupled 5-HT2B receptor.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor are seeded in 96-well plates and grown to near confluence.
-
Prior to the assay, cells are typically labeled overnight with myo-[3H]inositol in inositol-free medium.
-
-
Functional Assay Protocol:
-
On the day of the experiment, the labeling medium is removed, and the cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution buffered with HEPES).
-
Cells are pre-incubated with assay buffer containing LiCl (typically 10 mM) for a short period (e.g., 15-30 minutes). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Cells are then pre-incubated with varying concentrations of this compound (the antagonist) for a defined period (e.g., 15-30 minutes).
-
A fixed concentration of a 5-HT2B receptor agonist (e.g., serotonin) is then added, and the cells are incubated for an additional period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold stop solution (e.g., 0.1 M HCl).
-
The total inositol phosphates are separated from free myo-[3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity corresponding to the accumulated inositol phosphates is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of different concentrations of this compound are generated.
-
The potency of this compound as an antagonist is typically expressed as an IC50 value, representing the concentration of the compound that produces a 50% inhibition of the maximal agonist response.
-
The Schild regression analysis can be used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist.
-
Conclusion
This compound is a valuable pharmacological tool for the study of 5-HT2B receptor biology. Its high potency and selectivity make it suitable for in vitro and potentially in vivo investigations into the physiological and pathophysiological roles of this receptor. The detailed protocols and quantitative data provided in this guide are intended to support the effective utilization of this compound in future research endeavors.
References
An In-depth Technical Guide to P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose, has emerged as a promising therapeutic target for a range of inflammatory and immunological disorders. This guide provides a comprehensive technical overview of the pharmacology of P2Y14 receptor antagonists. It addresses a common point of confusion by clarifying that MRS7925 is an antagonist of the 5-HT2B receptor, not the P2Y14 receptor. The core of this document is a detailed exploration of well-characterized, potent, and selective P2Y14 antagonists, including their quantitative pharmacological data, the intricate signaling pathways of the P2Y14 receptor, and detailed protocols for key experimental assays used in their evaluation.
Introduction: The P2Y14 Receptor as a Therapeutic Target
The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is canonically coupled to the Gi/o family of G proteins.[1] Its activation by endogenous ligands, most notably UDP-glucose, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The receptor is highly expressed in immune cells, such as neutrophils, and has been implicated in inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapeutics.[2][4]
Clarification of this compound Biological Activity
Initial interest in this compound as a potential P2Y14 receptor antagonist is noted; however, extensive review of the scientific literature confirms that this compound is a potent antagonist of the serotonin 2B receptor (5-HT2B), with a reported Ki value of 17 nM.[5] There is no substantial evidence to support its activity as a P2Y14 receptor antagonist. Therefore, this guide will focus on well-validated P2Y14 receptor antagonists.
Leading P2Y14 Receptor Antagonists
Several classes of potent and selective P2Y14 receptor antagonists have been developed and characterized. Among these, the naphthalene and phenyl-triazolyl scaffold derivatives have shown significant promise.
Data Presentation: Quantitative Pharmacology of P2Y14 Receptor Antagonists
The following table summarizes the quantitative data for prominent P2Y14 receptor antagonists.
| Compound Name (Synonym) | Scaffold | Antagonist Potency | Assay Type | Cell Line/System | Reference |
| PPTN | Naphthalene | KB: 434 pM | cAMP accumulation | C6 glioma cells | [3][6] |
| IC50: ~1 nM (vs 10 µM UDP-glucose) | Chemotaxis | HL-60 cells | [6] | ||
| MRS4916 | Phenyl-triazolyl | IC50: 3.69 nM | Radioligand Binding | CHO cells | [7] |
| MRS4917 | Phenyl-triazolyl | IC50: 2.88 nM; Ki: 1.67 nM | Radioligand Binding | CHO cells | [2][7] |
P2Y14 Receptor Signaling Pathways
The P2Y14 receptor primarily signals through the Gαi subunit of the heterotrimeric G protein. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on Gαi, leading to its dissociation from the βγ subunits.
-
Canonical Pathway (Gαi-mediated): The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a key signaling event for many of the receptor's downstream effects.
-
Alternative Signaling: There is evidence for P2Y14 receptor coupling to Gαq/i chimeric G proteins in recombinant systems, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[8] Furthermore, P2Y14 receptor activation has been shown to induce the phosphorylation of MAP kinases, such as ERK1/2, in a pertussis toxin-sensitive manner, indicating a role for Gβγ subunits released from Gαi.[9]
Signaling Pathway Diagram
Caption: P2Y14 receptor signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2Y14 receptor antagonists.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled P2Y14 receptor.
Objective: To determine the potency and efficacy of a P2Y14 receptor antagonist.
Materials:
-
C6 glioma cells stably expressing the human P2Y14 receptor.
-
[³H]adenine.
-
Assay buffer (e.g., DMEM with 25 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test antagonist (e.g., PPTN).
-
Scintillation fluid and counter.
Protocol:
-
Cell Culture and Labeling:
-
Plate P2Y14-expressing C6 cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]adenine (e.g., 1 µCi/well) in serum-free medium for 2 hours at 37°C to incorporate the radiolabel into the cellular ATP pool.[2]
-
-
Assay Incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist in assay buffer containing IBMX (e.g., 200 µM) for 15-30 minutes at 37°C.[2]
-
Stimulate the cells by adding a fixed concentration of forskolin (e.g., 30 µM) and a concentration-range of the agonist (e.g., UDP-glucose) for a defined period (e.g., 10-15 minutes) at 37°C.[2]
-
-
cAMP Isolation and Quantification:
-
Terminate the reaction by aspirating the medium and lysing the cells with a solution such as 5% trichloroacetic acid.
-
Isolate the [³H]cAMP from the [³H]ATP precursor using sequential column chromatography (e.g., Dowex and alumina columns).
-
Quantify the amount of [³H]cAMP by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each antagonist concentration.
-
Determine the IC₅₀ value of the antagonist from the concentration-response curve.
-
For competitive antagonists, perform a Schild analysis by generating agonist concentration-response curves in the presence of increasing concentrations of the antagonist to determine the KB value.[2][3]
-
Intracellular Calcium Mobilization Assay
This assay is typically used for P2Y14 receptors recombinantly expressed with a Gαq/i chimera to couple to the PLC pathway.
Objective: To measure the antagonist's ability to block agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 or CHO cells co-expressing the P2Y14 receptor and a Gαq/i chimera.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).
-
Pluronic F-127 (to aid dye loading).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
P2Y14 receptor agonist (e.g., UDP-glucose).
-
Test antagonist.
-
Fluorescence plate reader or flow cytometer with kinetic reading capabilities.
Protocol:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96-well plates and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.[6]
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Place the cell plate in the fluorescence reader.
-
Add various concentrations of the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject the agonist (at a concentration that gives a robust response, e.g., EC₈₀) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y14 receptor and its displacement by an unlabeled antagonist.
Objective: To determine the binding affinity (Ki) of an antagonist for the P2Y14 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Test antagonist.
-
Non-specific binding control (a high concentration of an unlabeled P2Y14 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the P2Y14 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of the radioligand (typically near its Kd value), and a range of concentrations of the unlabeled antagonist.
-
For total binding, omit the antagonist. For non-specific binding, include a saturating concentration of an unlabeled ligand.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).[5]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the migration of neutrophils towards a chemoattractant that acts via the P2Y14 receptor.
Objective: To evaluate the functional antagonism of a P2Y14 antagonist in a physiologically relevant cell type.
Materials:
-
Freshly isolated human neutrophils or differentiated HL-60 cells.[2][10]
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane, typically 3-5 µm pores).
-
Chemoattractant (e.g., UDP-glucose).
-
Test antagonist.
-
Assay medium (e.g., RPMI with BSA).
-
Method for cell quantification (e.g., cell counting, ATP-based luminescence assay).
Protocol:
-
Cell Preparation:
-
Isolate neutrophils from human blood using density gradient centrifugation or differentiate HL-60 cells into a neutrophil-like phenotype (e.g., with DMSO).
-
Resuspend the cells in assay medium at a defined concentration.
-
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., 1-100 µM UDP-glucose) to the lower chamber of the chemotaxis plate.[2]
-
In the upper chamber, add the neutrophil suspension. To test the antagonist, pre-incubate the cells with various concentrations of the antagonist before adding them to the upper chamber, or add the antagonist to both the upper and lower chambers.
-
-
Migration:
-
Incubate the chemotaxis chamber for a period sufficient to allow cell migration (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP content using a luminescence-based assay, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold-increase in migration towards the chemoattractant compared to the medium control).
-
Determine the percentage of inhibition of chemotaxis at each antagonist concentration.
-
Calculate the IC₅₀ value of the antagonist for the inhibition of chemotaxis.[2]
-
Experimental Workflow Diagrams
Caption: Workflow for the cAMP accumulation assay.
Caption: Workflow for the neutrophil chemotaxis assay.
Conclusion
The P2Y14 receptor represents a significant and promising target for the development of novel therapeutics for inflammatory diseases. While initial inquiries may misidentify certain compounds like this compound as P2Y14 antagonists, the field has a robust and growing portfolio of potent and selective antagonists, such as PPTN and related molecules. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of P2Y14 receptor pharmacology and to accelerate the discovery of new medicines targeting this important receptor.
References
- 1. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRS7925 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925 is a potent and selective agonist for the P2Y13 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including the inflammatory response. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating inflammation. It details the underlying signaling pathways, compiles available quantitative data on the effects of P2Y13 receptor activation, and provides comprehensive experimental protocols for investigating its anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of targeting the P2Y13 receptor.
Introduction to this compound and the P2Y13 Receptor
This compound is a synthetic agonist that exhibits high selectivity for the P2Y13 receptor, an ADP-responsive receptor belonging to the P2Y family of purinergic receptors.[1] The P2Y13 receptor is coupled to the Gi alpha subunit, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[2] This receptor is expressed in various tissues and cell types, including immune cells such as macrophages and microglia, suggesting its involvement in the regulation of inflammatory processes.[2] Emerging evidence indicates that activation of the P2Y13 receptor by agonists like this compound can modulate inflammatory responses, positioning it as a potential therapeutic target for inflammatory diseases.
Data Presentation: Effects of P2Y13 Receptor Agonists on Inflammatory Markers
While specific quantitative data on the anti-inflammatory effects of this compound are limited in publicly available literature, studies on other P2Y13 receptor agonists provide valuable insights into the potential efficacy of targeting this receptor. The following tables summarize the dose-dependent effects of P2Y13 agonists on the production of key inflammatory cytokines.
Table 1: Effect of P2Y13 Agonist (ADPβs) on Pro-inflammatory Cytokine Release from Microglia
| Cytokine | Agonist Concentration | Inhibition of Release | Reference |
| IL-1β | 10 µM | Partial | [3] |
| IL-6 | 10 µM | Partial | [3] |
| TNF-α | 10 µM | Partial | [3] |
| Data from cultured rat dorsal spinal cord microglia. Inhibition was observed with co-administration of P2Y12 and P2Y13 antagonists, indicating a role for P2Y13 in cytokine release. |
Table 2: Effect of P2Y13 Receptor Antagonist (MRS2211) on Pro-inflammatory Cytokine mRNA Expression in a Colitis Model
| Cytokine | Treatment | Change in mRNA Expression | Reference |
| IL-6 | DSS + MRS2211 | Reduced | [4] |
| IL-1β | DSS + MRS2211 | Reduced | [4] |
| TNF-α | DSS + MRS2211 | Reduced | [4] |
| Data from a dextran sulfate sodium (DSS)-induced colitis mouse model. MRS2211 is a P2Y13 receptor antagonist, and its effect suggests that P2Y13 activation contributes to the pro-inflammatory response. |
Signaling Pathways Involved in this compound-Mediated Anti-Inflammatory Effects
The anti-inflammatory effects of this compound are mediated through the activation of the P2Y13 receptor and the subsequent modulation of several downstream signaling pathways.
Canonical Gi-Coupled Signaling Pathway
As a Gi-coupled receptor, the primary signaling mechanism of the P2Y13 receptor involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This can have broad effects on cellular function, including the modulation of inflammatory gene expression.
PI3K/Akt and ERK Signaling Pathways
Activation of the P2Y13 receptor has also been shown to trigger the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways.[1] These pathways are crucial regulators of cell survival, proliferation, and inflammation. The activation of these pathways by this compound may contribute to its modulatory effects on immune cells.
IL-6/STAT3 Signaling Pathway
Studies have implicated the P2Y13 receptor in the activation of the IL-6/STAT3 signaling pathway.[4] Activation of P2Y13 can lead to increased IL-6 expression, which in turn promotes the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in inflammation.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a general workflow for assessing the effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol Details:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages in appropriate culture medium.
-
Cell Seeding: Seed the cells into multi-well plates at a desired density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), at a concentration known to induce a robust inflammatory response.
-
Include appropriate controls (vehicle control, LPS only, this compound only).
-
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6]
-
Cell Viability Assay: Assess the cytotoxicity of this compound using a standard cell viability assay, such as the MTT assay, to ensure that the observed reduction in cytokines is not due to cell death.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the steps to determine the effect of this compound on the activation of the ERK1/2 signaling pathway.
Protocol Details:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the in vitro anti-inflammatory assay protocol. A time-course experiment is recommended to determine the optimal time point for ERK1/2 phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the level of ERK1/2 activation.
-
Conclusion
This compound, as a selective P2Y13 receptor agonist, presents a promising avenue for the development of novel anti-inflammatory therapeutics. Its mechanism of action involves the modulation of key signaling pathways, including the canonical Gi-coupled pathway, the PI3K/Akt pathway, and the ERK pathway, ultimately leading to a reduction in the production of pro-inflammatory mediators. While further research is needed to fully elucidate the quantitative effects and therapeutic potential of this compound in various inflammatory conditions, the information and protocols provided in this guide offer a solid foundation for future investigations. The continued exploration of P2Y13 receptor agonists like this compound holds significant promise for the discovery of new and effective treatments for a wide range of inflammatory diseases.
References
- 1. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. P2RY13 Exacerbates Intestinal Inflammation by Damaging the Intestinal Mucosal Barrier via Activating IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacology of MRS7925
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity, and its role in modulating downstream signaling pathways. Detailed experimental protocols for key assays and in vivo models relevant to its potential therapeutic application in fibrosis are also presented. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The 5-HT2B receptor, a member of the serotonin receptor family, is expressed in a range of tissues and is involved in diverse functions, including cardiovascular regulation and cell proliferation. Dysregulation of 5-HT2B receptor signaling has been linked to several pathological conditions, most notably fibrosis. This compound has emerged as a key pharmacological tool for investigating the roles of the 5-HT2B receptor and as a potential therapeutic agent for fibrotic diseases. This document synthesizes the current understanding of the pharmacological properties of this compound.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
| Receptor | Ligand | Assay Type | Species | K i (nM) | Reference |
| 5-HT2B | This compound | Radioligand Binding | - | 17 | [1] |
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at the 5-HT2B receptor. The 5-HT2B receptor is primarily coupled to Gq/11 proteins. Upon activation by serotonin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
This primary signaling pathway can lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. By blocking the initial activation of the 5-HT2B receptor, this compound is predicted to inhibit these downstream signaling events.
Visualizing the 5-HT2B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT2B receptor, which is antagonized by this compound.
In Vivo Models and Potential Therapeutic Applications in Fibrosis
The primary therapeutic potential of this compound lies in its anti-fibrotic properties, stemming from the role of the 5-HT2B receptor in the proliferation and activation of fibroblasts. Several preclinical animal models are utilized to study fibrosis and to evaluate the efficacy of anti-fibrotic agents like this compound.
Bleomycin-Induced Pulmonary Fibrosis
This is a widely used model to mimic idiopathic pulmonary fibrosis (IPF). A single intratracheal instillation of bleomycin in rodents leads to lung inflammation followed by the development of fibrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
Chronic administration of CCl4 to rodents induces liver damage and subsequent fibrosis, modeling aspects of human liver cirrhosis.
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis
Surgical ligation of one ureter in rodents leads to progressive tubulointerstitial fibrosis in the obstructed kidney, providing a model for chronic kidney disease.
Experimental Protocols
Radioligand Binding Assay (Hypothetical for this compound)
This protocol describes a general method for determining the binding affinity of a compound like this compound for the 5-HT2B receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand (e.g., [³H]-LSD or a selective 5-HT2B radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2B ligand like serotonin).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a dilution of this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Radioligand Binding Assay Workflow
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Hypothetical with this compound)
This protocol outlines a general procedure for inducing pulmonary fibrosis in mice and assessing the therapeutic effect of this compound.
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Bleomycin sulfate.
-
Sterile saline.
-
This compound.
-
Vehicle for this compound.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at a predetermined time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) daily for a specified duration (e.g., 14 days).
-
-
Assessment of Fibrosis (e.g., at day 21):
-
Sacrifice mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and biochemical analysis (e.g., hydroxyproline assay to quantify collagen content).
-
-
Data Analysis:
-
Compare the extent of fibrosis (histological scores, collagen content) and inflammation (BALF cell counts, cytokine levels) between vehicle-treated and this compound-treated groups.
-
Visualizing the In Vivo Fibrosis Model Workflow
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT2B receptor in health and disease. Its potent and selective antagonism of this receptor makes it a promising candidate for the development of novel anti-fibrotic therapies. Further research is warranted to fully characterize its selectivity profile and to establish its efficacy and safety in preclinical models of various fibrotic conditions. The experimental frameworks provided in this guide offer a foundation for such investigations.
References
An In-depth Technical Guide to P2Y13 Receptor Antagonism in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y13 receptor, a G-protein coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP), has emerged as a significant target in immunological research and drug development. Its expression on various immune cells, including macrophages and microglia, implicates it in a range of inflammatory processes and immune responses.[1][2] This technical guide focuses on the use of P2Y13 receptor antagonists, exemplified by the well-characterized compound MRS2211, as tools to investigate and modulate immune cell function. While the user specified MRS7925, the available scientific literature predominantly refers to MRS2211 as a selective P2Y13 antagonist. Therefore, this guide will focus on the data and protocols associated with MRS2211 and related P2Y13 antagonists.
P2Y13 is a versatile receptor, primarily coupling to the Gαi subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, it can also signal through other G proteins like Gs and Gq, and activate downstream pathways including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) axes.[4][5] This intricate signaling network allows the P2Y13 receptor to influence a variety of cellular functions critical to the immune response, such as cytokine release, phagocytosis, and cell migration.[6]
The study of P2Y13 antagonists like MRS2211 provides a powerful approach to dissect the role of this receptor in both physiological and pathological conditions. These antagonists have been instrumental in elucidating the receptor's involvement in inflammatory diseases such as asthma and inflammatory bowel disease (IBD).[7][8] This guide will provide a comprehensive overview of the quantitative data associated with P2Y13 antagonism, detailed experimental protocols for key immunological assays, and visual representations of the core signaling pathways involved.
Core Data Presentation
The following table summarizes the key quantitative data for the P2Y13 receptor antagonist MRS2211, providing essential information for experimental design and data interpretation.
| Compound | Target | Action | pIC50 | Selectivity | Reference |
| MRS2211 | P2Y13 Receptor | Competitive Antagonist | 5.97 | >20-fold selective over P2Y1 and P2Y12 receptors | [2] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Key Signaling Pathways
The signaling cascades initiated by the P2Y13 receptor are central to its role in modulating immune cell function. Understanding these pathways is crucial for interpreting the effects of P2Y13 antagonists.
P2Y13 Receptor-Mediated Signaling
Activation of the P2Y13 receptor by its endogenous ligand ADP primarily triggers the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This is a key mechanism by which the receptor modulates cellular activity. Furthermore, the P2Y13 receptor can engage other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Caption: P2Y13 receptor signaling cascade.
P2Y13 Antagonism of IL-6/STAT3 Pathway
The pro-inflammatory cytokine Interleukin-6 (IL-6) signals through the JAK/STAT3 pathway, a critical axis in many inflammatory diseases. P2Y13 receptor activity has been shown to modulate this pathway. Antagonism of the P2Y13 receptor can lead to a reduction in IL-6-induced STAT3 phosphorylation and subsequent downstream inflammatory gene expression.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of P2Y receptors in regulating immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Approach to Characterize Phagocytic Properties of Acutely-Isolated Adult Microglia and Brain Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
MRS2500: An In-Depth Technical Guide to its Interaction with the P2Y1 G Protein-Coupled Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2500, a potent and selective antagonist of the P2Y1 G protein-coupled receptor (GPCR). It details the quantitative aspects of its interaction, experimental methodologies for its characterization, and the signaling pathways it modulates.
Introduction: MRS2500 and the P2Y1 Receptor
The P2Y1 receptor is a purinergic GPCR activated by the endogenous ligand adenosine diphosphate (ADP). It is a key player in numerous physiological processes, with a particularly prominent role in ADP-induced platelet aggregation, making it a significant therapeutic target for the development of antithrombotic agents.[1][2] MRS2500, chemically known as 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, has emerged as a highly potent and selective competitive antagonist for the P2Y1 receptor.[3][4] Its high affinity and specificity have established it as an indispensable pharmacological tool for elucidating the diverse functions of the P2Y1 receptor in health and disease.[1]
Quantitative Data: Binding Affinity and Functional Potency of MRS2500
The pharmacological profile of MRS2500 has been rigorously defined through a variety of in vitro assays. The tables below present a summary of the critical quantitative data, offering a clear comparison of its binding affinity and functional antagonism at the P2Y1 receptor.
Table 1: Binding Affinity of MRS2500 for the P2Y1 Receptor
| Radioligand | Preparation | Assay Type | Parameter | Value (nM) | Reference(s) |
| [³H]MRS2279 | Sf9 insect cells expressing human P2Y1 receptor | Competition Binding | Kᵢ | 0.8 | [5] |
| [¹²⁵I]MRS2500 | Sf9 insect cells expressing human P2Y1 receptor | Saturation Binding | Kₑ | 1.2 | [3] |
| [³²P]MRS2500 | Sf9 insect cells expressing human P2Y1 receptor | Saturation Binding | Kₑ | 1.2 | [5] |
| [¹²⁵I]MRS2500 | Intact human platelets | Saturation Binding | Kₑ | 0.61 | [3] |
| [¹²⁵I]MRS2500 | Intact mouse platelets | Saturation Binding | Kₑ | 1.20 | [3] |
| [³²P]MRS2500 | Rat brain | Saturation Binding | Kₑ | 0.33 | [5] |
Table 2: Functional Antagonism of MRS2500 at the P2Y1 Receptor
| Assay | Agonist | Preparation | Parameter | Value (nM) | Reference(s) |
| Platelet Aggregation | ADP | Human Platelets | IC₅₀ | 0.95 | [4] |
Experimental Protocols
Precise and detailed methodologies are fundamental to the accurate pharmacological characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays utilized in the evaluation of MRS2500.
Radioligand Binding Assay
This protocol details a competitive radioligand binding assay for determining the affinity of unlabeled compounds for the P2Y1 receptor, employing a radiolabeled antagonist such as [¹²⁵I]MRS2500 or [³²P]MRS2500.[3][5]
Materials:
-
Membrane preparations from Sf9 insect cells recombinantly expressing the human P2Y1 receptor.
-
Radioligand: [¹²⁵I]MRS2500 or [³²P]MRS2500.
-
Unlabeled MRS2500 for the determination of non-specific binding.
-
Test compounds for competition analysis.
-
Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.[5]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/A).
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
In polypropylene tubes, prepare the reaction mixture by adding the membrane preparation, a fixed concentration of the radioligand (e.g., 0.1–0.25 nM [³²P]MRS2500), and a range of concentrations of the unlabeled test compound in the assay buffer.[5]
-
To determine non-specific binding, a separate set of tubes should contain a saturating concentration of unlabeled MRS2500 (e.g., 10 µM).
-
Incubate the reaction mixtures for 15-45 minutes in an ice-water bath to reach equilibrium.[5]
-
Terminate the binding reaction by the addition of 3.5 ml of ice-cold wash buffer, followed by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand.[5]
-
Wash the filters with additional volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Determine the Kᵢ values for the test compounds by fitting the competition data to a one-site binding model using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This protocol outlines the procedure for measuring ADP-induced platelet aggregation in platelet-rich plasma (PRP) and its inhibition by P2Y1 receptor antagonists like MRS2500.[4]
Materials:
-
Freshly drawn human venous blood collected into sodium citrate anticoagulant.
-
Adenosine diphosphate (ADP) solution.
-
MRS2500 or other test antagonists.
-
Saline solution.
-
A platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).
-
Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Pre-incubate a sample of PRP with either a vehicle control (saline) or a known concentration of MRS2500 for a specified period at 37°C in an aggregometer cuvette with constant stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP to the cuvette.
-
Monitor and record the change in light transmission over a set period.
-
The inhibitory effect of MRS2500 is quantified by comparing the maximal aggregation in its presence to that of the vehicle control.
-
Calculate the IC₅₀ value, representing the concentration of MRS2500 required to inhibit 50% of the ADP-induced platelet aggregation.
Signaling Pathways and Experimental Workflows
The P2Y1 receptor is canonically coupled to the Gq family of G proteins.[6] Upon activation by ADP, it triggers a well-characterized signaling cascade that is effectively blocked by MRS2500. The following diagrams, generated using the DOT language, illustrate this signaling pathway and a typical experimental workflow.
Caption: P2Y1 receptor signaling cascade and its inhibition by MRS2500.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
MRS2500 stands as a cornerstone pharmacological tool for the investigation of the P2Y1 receptor. Its high potency and selectivity, combined with a well-defined mechanism of action, make it an invaluable asset for research into the physiological and pathological roles of this important GPCR, especially in the fields of thrombosis and hemostasis. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to support and facilitate ongoing and future research and drug discovery initiatives targeting the P2Y1 receptor.
References
- 1. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Properties of MRS7925
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its binding affinity, functional activity, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Core Properties of this compound
This compound is recognized as a selective antagonist for the 5-HT2B receptor. Its primary mechanism of action is to block the binding of the endogenous ligand serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling cascades.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with the 5-HT2B receptor.
| Parameter | Value | Receptor/System | Reference |
| Ki | 17 nM | Human 5-HT2B Receptor | [1] |
Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a competition binding assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Ki Determination
This protocol is a standard method for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2B receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT2B receptor radioligand.
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Ki Determination:
Radioligand Binding Assay Workflow
Signaling Pathways
The 5-HT2B receptor primarily signals through the Gq/G11 pathway. Antagonism of this receptor by this compound is expected to inhibit these downstream signaling events.
Gq/G11 Signaling Pathway
Activation of the 5-HT2B receptor by serotonin leads to the activation of the Gq/G11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
5-HT2B Receptor Gq/G11 Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Gq/G11 pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This can occur through various mechanisms, including PKC-dependent activation of Raf, which then initiates a phosphorylation cascade involving MEK and finally ERK. Activated ERK can translocate to the nucleus and regulate gene expression related to cell growth, proliferation, and differentiation.
Downstream ERK/MAPK Signaling Cascade
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the 5-HT2B receptor. Its high affinity and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the involvement of the 5-HT2B receptor in conditions such as fibrosis and for exploring its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to support and facilitate such research endeavors.
References
The Discovery and Development of MRS7925: A (N)-Methanocarba Nucleoside Derivative as a Serotonin 5-HT2B/2C Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of MRS7925, a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. Contrary to initial assumptions that might associate the "MRS" nomenclature with P2Y purinergic receptors, this compound is a key example of the successful repurposing of the (N)-methanocarba nucleoside scaffold to target serotonergic receptors. This document details the synthesis, structure-activity relationships (SAR), and pharmacological characterization of this compound and related compounds. It includes structured data tables for quantitative comparison, detailed experimental methodologies for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its development.
Introduction: The (N)-Methanocarba Scaffold in Receptor Targeting
The (N)-methanocarba ring system, a rigid bicyclo[3.1.0]hexane analog of ribose, has been a cornerstone in the development of high-affinity ligands for various G protein-coupled receptors (GPCRs). Its constrained Northern (N) conformation mimics the preferred binding conformation of the ribose moiety at several receptors, thereby enhancing potency and selectivity. Initially explored for purinergic receptors, such as the P2Y and adenosine receptors, the versatility of this scaffold has been demonstrated by its successful application in the design of ligands for other GPCR families, including serotonin receptors.
The development of this compound is a direct outcome of a strategic effort to explore the chemical space of (N)-methanocarba adenosine derivatives beyond their traditional purinergic targets. This led to the discovery of a novel class of 5-HT2B and 5-HT2C receptor antagonists with potential therapeutic applications in conditions such as fibrosis.[1]
Discovery and Synthesis of this compound
The discovery of this compound was rooted in a systematic structure-activity relationship (SAR) study of N6, C2, and 5'-modified (N)-methanocarba-adenosine derivatives.[2] This research aimed to optimize the affinity and selectivity of this chemical series for 5-HT2B and 5-HT2C receptors. This compound, identified as compound 43 in the pivotal study by Tosh et al. (2023), emerged as a lead compound with a high affinity for the 5-HT2B receptor.[1]
General Synthetic Pathway
The synthesis of this compound and its analogs follows a convergent approach, where the pre-functionalized purine base is coupled with the (N)-methanocarba pseudosugar ring. A general synthetic scheme is outlined below. The key steps involve the synthesis of the bicyclic pseudosugar intermediate, followed by a Mitsunobu condensation with the appropriate N6, C2-disubstituted adenine precursor. Subsequent modifications at the 5'-position are then carried out to yield the final compounds.[3][4]
Caption: Generalized synthetic workflow for this compound.
Pharmacological Characterization
This compound has been characterized as a high-affinity antagonist at the human 5-HT2B receptor. Its pharmacological profile was determined through a series of in vitro assays, including radioligand binding assays and functional assays measuring second messenger mobilization.
Quantitative Data
The binding affinities (Ki) of this compound and related (N)-methanocarba adenosine derivatives for serotonin 5-HT2B and 5-HT2C receptors are summarized in the table below. For comparative purposes, affinities at adenosine receptors (A1 and A3) are also included where available.
| Compound | Structure Highlights | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | A1AR Ki (nM) | A3AR Ki (nM) | Reference |
| This compound (43) | N6-((R)-cyclobutyl-cyclopropyl-methyl)-2-iodo- | 17 | - | - | - | [1] |
| Compound 11 | N6-dicyclopropyl-methyl-2-iodo- | 11 | - | - | - | [2] |
| Compound 15 | 2-chloro-5'-deoxy-5'-methylthio- | 23 | - | - | - | [2] |
| Compound 36 | N6-dicyclopentyl-methyl- | - | 73 | - | - | [2] |
Note: Data is compiled from publicly available abstracts and vendor information. A comprehensive dataset would require access to the full publication.
Mechanism of Action and Signaling Pathways
This compound acts as an antagonist at 5-HT2B and 5-HT2C receptors. These receptors are Gq/11-coupled GPCRs. Upon activation by the endogenous agonist serotonin (5-HT), they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, this compound competitively binds to the receptor and blocks this signaling cascade.
Caption: Signaling pathway of 5-HT2B/2C receptors and the antagonistic action of this compound.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays. Below are detailed, representative protocols for radioligand binding and functional assays.
Radioligand Binding Assay (for 5-HT2B Receptor)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds like this compound for the 5-HT2B receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the human 5-HT2B receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT2B radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.[5]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2B ligand like serotonin.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.
-
Competition: Radioligand + various concentrations of this compound + Membranes.
-
-
Incubation: Add the diluted membranes (e.g., 5-10 µg protein/well) to the wells. Incubate the plate at 37°C for 30 minutes to allow binding to reach equilibrium.[5]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) under vacuum.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a 5-HT2B receptor radioligand binding assay.
Functional Assay (Calcium Mobilization or IP-One Assay)
This protocol describes a functional assay to confirm the antagonist activity of this compound by measuring its ability to block agonist-induced intracellular signaling.
Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its inhibition of serotonin-induced intracellular calcium mobilization or inositol monophosphate (IP1) accumulation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Agonist: Serotonin (5-HT).
-
Assay Kit: A commercial IP-One HTRF assay kit or a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Instrumentation: A plate reader capable of detecting fluorescence or HTRF (Homogeneous Time-Resolved Fluorescence).
Procedure (IP-One HTRF Assay):
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration) to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percentage of inhibition of the serotonin response for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective 5-HT2B/2C receptor antagonists based on the (N)-methanocarba nucleoside scaffold. The successful repurposing of this chemical class from purinergic to serotonergic targets highlights the potential for scaffold-hopping and structure-based drug design in discovering novel therapeutics. The high affinity of this compound for the 5-HT2B receptor makes it a valuable research tool for investigating the physiological and pathological roles of this receptor, particularly in the context of fibrotic diseases. Further development of this compound and its analogs may lead to new therapeutic agents for a range of disorders where 5-HT2B receptor antagonism is beneficial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (N)-methanocarba 2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
MRS7925: A Technical Guide to a Selective 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS7925 is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are investigating the role of the 5-HT2B receptor in health and disease.
Introduction to this compound
This compound, also referred to as compound 43 in select literature, is a notable adenosine derivative that has been identified as a high-affinity antagonist for the 5-HT2B receptor.[1] Its development and characterization have provided a valuable chemical tool for probing the function of the 5-HT2B receptor and exploring its therapeutic potential, particularly in the context of fibrotic diseases.[1]
Chemical Properties
The chemical structure of this compound is provided below.
Chemical Structure of this compound
(Note: A visual representation of the chemical structure is crucial for a technical guide. As a text-based AI, I cannot generate images directly. The user should source the image from a chemical database using the compound name "this compound".)
Pharmacological Profile
The pharmacological activity of this compound has been primarily characterized by its high binding affinity and functional antagonism at the 5-HT2B receptor.
Binding Affinity and Selectivity
Quantitative data on the binding affinity and selectivity of this compound are summarized in the tables below. The data is primarily derived from radioligand binding assays.
Table 1: Binding Affinity of this compound at the Human 5-HT2B Receptor
| Receptor | Radioligand | Kᵢ (nM) | Reference |
| 5-HT2B | [³H]LSD | 17 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. 5-HT2B | Reference |
| 5-HT Receptors | |||
| 5-HT2C | 544 | 32-fold | [2] |
| Adenosine Receptors | |||
| A1 | 68 | 4-fold | [2] |
| A2A | >10,000 | >588-fold | [2] |
| A3 | 2,160 | 127-fold | [2] |
ND: Not Determined
The data indicates that while this compound is a potent 5-HT2B receptor antagonist, it also exhibits significant affinity for the 5-HT2C and A1 adenosine receptors, suggesting a potential for dual activity.[2]
Functional Antagonism
This compound has been demonstrated to be a functional antagonist of the Gq-mediated signaling pathway of the 5-HT2B receptor.
Table 3: Functional Antagonist Activity of this compound
| Assay | Receptor | Agonist | Kₑ (nM) | Functional Selectivity (vs. 5-HT2C) | Reference |
| Gq-mediated Calcium Flux | 5-HT2B | Serotonin | 2-3 | 113-fold | [2] |
| Gq-mediated Calcium Flux | 5-HT2C | Serotonin | 79-328 | - | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT2B receptor and the general workflows for the experimental protocols used to characterize this compound.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor primarily couples to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity (Ki) of a test compound like this compound.
Caption: General workflow for a radioligand binding assay.
Experimental Workflow: Functional Assay (Calcium Flux)
This workflow illustrates the general procedure for assessing the functional antagonist activity of this compound by measuring changes in intracellular calcium.
Caption: General workflow for a calcium flux functional assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar compounds.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2B receptor and other off-target receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human recombinant 5-HT2B, 5-HT2C, A1, A2A, or A3 receptors.
-
Radioligands: [³H]LSD for 5-HT2B, [³H]mesulergine for 5-HT2C, [³H]CCPA for A1, [³H]ZM241385 for A2A, and [¹²⁵I]AB-MECA for A3.
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known ligand for the respective receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gq-mediated Calcium Flux Assay
-
Objective: To determine the functional antagonist potency (Kb) of this compound at the 5-HT2B receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test antagonist).
-
Serotonin (5-HT) (agonist).
-
Fluorescence plate reader with automated liquid handling.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate the cells and continue to record the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response.
-
Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.
-
Calculate the functional antagonist constant (Kb) using the Schild equation or a similar pharmacological model.
-
In Vivo Applications: Models of Fibrosis
While specific in vivo studies detailing the use of this compound are not yet widely published, 5-HT2B receptor antagonists are actively being investigated in preclinical models of fibrosis. The methodologies for two common models are described below.
Bleomycin-Induced Pulmonary Fibrosis
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice.[4][5]
-
Treatment: The 5-HT2B antagonist (e.g., this compound) would be administered, often starting at a specific time point after bleomycin instillation, via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess collagen deposition and lung architecture. Fibrosis is often quantified using the Ashcroft scoring system.[4]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.[4]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.[4]
-
Gene and Protein Expression: Analysis of pro-fibrotic and inflammatory markers (e.g., TGF-β, α-SMA, collagen I) in lung tissue by qPCR or Western blotting.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
-
Animal Model: Mice (e.g., C57BL/6 or A/J strains) or rats are frequently used.[6][7]
-
Induction of Fibrosis: Chronic administration of CCl₄, typically dissolved in a vehicle like corn oil or olive oil, is given via intraperitoneal injection or oral gavage over several weeks.[6][7]
-
Treatment: The 5-HT2B antagonist would be administered concurrently with or after the CCl₄ treatment period.
-
Endpoints:
-
Histopathology: Liver tissue is stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Measurement of collagen content in liver homogenates.
-
Serum Biomarkers: Analysis of liver enzymes (e.g., ALT, AST) in the serum to assess liver damage.
-
Gene and Protein Expression: Quantification of markers of hepatic stellate cell activation (e.g., α-SMA) and fibrosis in liver tissue.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of 5-HT2B receptor function. Its high affinity and demonstrated functional antagonism make it suitable for in vitro studies aimed at elucidating the role of this receptor in various cellular processes. While its selectivity profile indicates potential interactions with other receptors, particularly 5-HT2C and adenosine A1 receptors, this also opens avenues for exploring the effects of dual-target modulation. Further in vivo studies with this compound are warranted to fully understand its therapeutic potential, especially in the context of fibrotic diseases. This guide provides a foundational resource for researchers to design and interpret experiments using this selective 5-HT2B receptor antagonist.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In-vivo Evaluation of Bleomycin-induced Lung Fibrosis Model Mouse Using Ultra High-field 7 T-MRI and Micro-CT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of P2Y13 Receptor Antagonism
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of P2Y13 receptor antagonists. While the initial query specified MRS7925, it is crucial to note that current pharmacological data identifies this compound as a potent 5-HT2B receptor antagonist, not a direct P2Y13 receptor antagonist.[1] Therefore, this document will focus on the in vivo use of a well-characterized and selective P2Y13 receptor antagonist, MRS2211, to align with the likely scientific interest in studying the P2Y13 signaling pathway.
Introduction to the P2Y13 Receptor
The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[2] Its endogenous ligand is adenosine diphosphate (ADP).[3][4] Activation of the P2Y13 receptor is primarily coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] However, it can also couple to other G proteins like Gs and Gq, triggering diverse downstream signaling cascades.[5][6]
The P2Y13 receptor is expressed in various tissues, including the liver, spleen, brain, and bone marrow, and plays a significant role in several physiological and pathological processes.[3][5] Key functions include the regulation of cholesterol and glucose metabolism, bone homeostasis, and modulation of immune responses and central nervous system functions like pain transmission and neuroprotection.[5][6]
P2Y13 Receptor Signaling Pathways
The signaling pathways initiated by the activation of the P2Y13 receptor are multifaceted. Beyond the canonical Gi-mediated inhibition of cAMP production, P2Y13 receptor activation can influence several other intracellular signaling cascades:
-
MAPK/ERK Pathway: The receptor can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: The P2Y13 receptor can also trigger the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, growth, and metabolism.[5][6]
-
Calcium Signaling: In some cellular contexts, P2Y13 receptor activation can lead to an increase in intracellular calcium concentration.[7]
Diagram of P2Y13 Receptor Signaling Pathways
A diagram illustrating the primary signaling pathways of the P2Y13 receptor.
In Vivo Applications of P2Y13 Receptor Antagonism
The diverse functions of the P2Y13 receptor make it a compelling target for therapeutic intervention in various diseases. In vivo studies using P2Y13 receptor antagonists can help elucidate its role in pathophysiology and evaluate the therapeutic potential of its inhibition.
Potential Therapeutic Areas:
-
Inflammatory Diseases: P2Y13 receptor antagonism has shown promise in modulating inflammatory responses, particularly in the context of asthma.[8]
-
Cardiovascular Diseases: The receptor's role in HDL metabolism and cholesterol transport suggests that its antagonism could be explored for the treatment of atherosclerosis.[3]
-
Metabolic Disorders: Given its involvement in glucose and lipid metabolism, targeting the P2Y13 receptor may offer new avenues for managing metabolic diseases.[5]
-
Bone Disorders: The influence of P2Y13 on bone homeostasis indicates its potential as a target for conditions like osteoporosis.[3]
-
Neurological Conditions: The receptor's role in neuroprotection and pain signaling suggests that its antagonists could be investigated for neurological disorders.[5][6]
Experimental Protocols
The following are generalized protocols for in vivo studies using the P2Y13 receptor antagonist, MRS2211. These should be adapted based on the specific research question, animal model, and experimental design.
Murine Model of Allergic Asthma
This protocol is based on studies investigating the role of P2Y13 in asthma.[8]
Objective: To evaluate the effect of a P2Y13 receptor antagonist on airway inflammation and hyperresponsiveness in a mouse model of asthma.
Materials:
-
Animals: 6-8 week old BALB/c mice.
-
Inducing Agent: Ovalbumin (OVA).
-
Adjuvant: Alum (aluminum hydroxide).
-
P2Y13 Antagonist: MRS2211.
-
Vehicle: Saline or other appropriate solvent.
-
Readout Equipment: Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography), ELISA kits for cytokine analysis, histology supplies.
Experimental Workflow:
Workflow for an in vivo murine asthma model using a P2Y13 antagonist.
Detailed Methodology:
-
Sensitization: Sensitize mice on days 0 and 7 with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: On days 14, 15, and 16, challenge the mice with an intranasal administration of 50 µg OVA in 50 µL saline.
-
Treatment: Administer MRS2211 (dosage to be optimized, e.g., via i.p. injection) or vehicle 30 minutes prior to each OVA challenge.
-
Assessment (Day 17):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils). Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Model of Atherosclerosis
This is a hypothetical protocol based on the known function of P2Y13 in cholesterol metabolism.
Objective: To investigate the effect of P2Y13 receptor antagonism on the development of atherosclerotic plaques in a mouse model.
Materials:
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet: High-fat diet (HFD).
-
P2Y13 Antagonist: MRS2211.
-
Vehicle: Appropriate solvent.
-
Readout Equipment: Equipment for lipid profile analysis, histology supplies.
Experimental Workflow:
Workflow for an in vivo atherosclerosis model using a P2Y13 antagonist.
Detailed Methodology:
-
Model Induction: Place 6-8 week old ApoE-/- mice on a high-fat diet to induce atherosclerosis.
-
Treatment: Concurrently with the HFD, begin daily administration of MRS2211 or vehicle (route and dose to be optimized).
-
Study Duration: Continue the HFD and treatment for a period of 12-16 weeks.
-
Analysis:
-
Plasma Lipid Profile: Collect blood at the end of the study to measure plasma levels of total cholesterol, HDL, LDL, and triglycerides.
-
Aortic Plaque Analysis: Perfuse the mice and dissect the aorta. Perform en face staining with Oil Red O to quantify the atherosclerotic lesion area. Histological sections of the aortic root can also be stained to assess plaque morphology.
-
Gene Expression Analysis: Isolate RNA from the liver and aorta to analyze the expression of genes involved in cholesterol metabolism and inflammation via qPCR.
-
Data Presentation
Quantitative data from these in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Asthma Model
| Parameter | Vehicle Control | MRS2211 (Low Dose) | MRS2211 (High Dose) |
| AHR (PenH at max methacholine) | Value ± SEM | Value ± SEM | Value ± SEM |
| Total BAL Cells (x10⁵) | Value ± SEM | Value ± SEM | Value ± SEM |
| BAL Eosinophils (x10⁴) | Value ± SEM | Value ± SEM | Value ± SEM |
| BAL Neutrophils (x10⁴) | Value ± SEM | Value ± SEM | Value ± SEM |
| IL-4 in BAL (pg/mL) | Value ± SEM | Value ± SEM | Value ± SEM |
| IL-5 in BAL (pg/mL) | Value ± SEM | Value ± SEM | Value ± SEM |
| Mucus Score (histology) | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Example Data Summary for Atherosclerosis Model
| Parameter | Vehicle Control | MRS2211 |
| Body Weight (g) | Value ± SEM | Value ± SEM |
| Total Plasma Cholesterol (mg/dL) | Value ± SEM | Value ± SEM |
| HDL Cholesterol (mg/dL) | Value ± SEM | Value ± SEM |
| Triglycerides (mg/dL) | Value ± SEM | Value ± SEM |
| Aortic Plaque Area (%) | Value ± SEM | Value ± SEM |
Conclusion
The P2Y13 receptor represents a promising therapeutic target for a range of diseases. The provided application notes and protocols offer a framework for conducting in vivo studies to explore the therapeutic potential of P2Y13 receptor antagonism. It is essential to carefully design and optimize these protocols for the specific research question and to accurately interpret the resulting data in the context of the complex signaling network of the P2Y13 receptor. Researchers should ensure the use of a selective and well-characterized antagonist, such as MRS2211, for these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS7925 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the utilization of MRS7925, a P2Y13 receptor antagonist, in mouse models of disease. While direct in vivo dosage for this compound is not extensively published, data from the closely related and well-characterized P2Y13 antagonist, MRS2211, offers a robust starting point for experimental design. The following sections detail the scientific context, experimental procedures, and expected outcomes based on current research.
Introduction to this compound and the P2Y13 Receptor
This compound is a pharmacological tool used to investigate the role of the P2Y13 receptor, a G protein-coupled receptor (GPCR) that is preferentially activated by adenosine diphosphate (ADP). P2Y13 receptors are expressed in various tissues, including the brain, spleen, and bone marrow, and are implicated in several physiological and pathological processes. Notably, the P2Y13 receptor is involved in the regulation of inflammation, particularly in the context of asthma and neuroinflammation, making it a compelling target for therapeutic intervention.
Application Notes: P2Y13 Receptor in Disease Models
The P2Y13 receptor has been identified as a key player in inflammatory responses. Its antagonism presents a promising strategy for mitigating inflammation in various disease models.
Role in Allergic Asthma
In a murine model of allergic asthma, the P2Y13 receptor has been shown to be a critical gatekeeper of the release of key alarmins, Interleukin-33 (IL-33) and High-Mobility Group Box 1 (HMGB1), from airway epithelial cells in response to aeroallergens.[1][2][3][4][5][6][7][8] Pharmacological blockade of the P2Y13 receptor with the antagonist MRS2211 has been demonstrated to attenuate the onset of asthma and reduce the severity of rhinovirus-associated exacerbations.[1][3][6] Specifically, P2Y13 receptor inhibition leads to a reduction in airway eosinophils and neutrophils, as well as a decrease in the production of Th2 cytokines such as IL-4 and IL-5.[2][3]
Involvement in Neuroinflammation
The P2Y13 receptor is expressed on microglia, the resident immune cells of the central nervous system. Emerging evidence suggests its involvement in microglial activation and neuroinflammatory processes. While specific in vivo studies with this compound in neuroinflammation models are limited, the known function of the P2Y13 receptor in regulating inflammatory responses in other tissues suggests its potential as a therapeutic target in neurological disorders characterized by a neuroinflammatory component.
Experimental Protocols
The following protocol is based on the successful in vivo application of the P2Y13 antagonist MRS2211 in a mouse model of asthma. This can be adapted for this compound and other relevant disease models with appropriate validation.
Protocol 1: Intraperitoneal Administration of a P2Y13 Antagonist in a Mouse Model of Allergic Asthma
1. Materials:
-
P2Y13 Antagonist (e.g., MRS2211 as a reference compound for this compound)
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Allergen (e.g., House Dust Mite (HDM) extract)
-
8-12 week old C57BL/6 or BALB/c mice
-
Sterile syringes and needles (27-30 gauge)
-
Standard laboratory equipment for animal handling and substance administration.
2. Reagent Preparation:
-
P2Y13 Antagonist Stock Solution: Prepare a stock solution of the P2Y13 antagonist in a suitable solvent (e.g., DMSO) at a concentration that allows for minimal final solvent concentration in the dosing solution.
-
Dosing Solution: On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration. For example, based on the Werder et al. (2022) study, a final dose of 1 mg/kg for MRS2211 was used.[3][7] The final injection volume should be between 100-200 µL for a 20-25g mouse.
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Sensitization and Challenge (Example Asthma Model):
-
On day 0, sensitize the mice by intraperitoneal (i.p.) injection of the allergen (e.g., 100 µg of HDM).
-
On days 14, 15, 16, and 17, challenge the mice with a lower dose of the allergen (e.g., 10 µg of HDM) via intranasal or intratracheal administration.[3]
-
-
P2Y13 Antagonist Administration:
-
Outcome Assessment:
-
At a defined time point after the final challenge (e.g., 3 hours), euthanize the mice.[3]
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrate (e.g., eosinophils, neutrophils) by flow cytometry or cytospin.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-33, HMGB1) in the BALF or lung homogenates using ELISA.
-
Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Data Presentation
The following tables summarize key quantitative data from a representative study using a P2Y13 antagonist in a mouse model of asthma.
Table 1: Dosage and Administration of MRS2211 in a Mouse Asthma Model
| Compound | Dosage Range Tested (mg/kg) | Selected Dose (mg/kg) | Administration Route | Timing of Administration | Mouse Strain |
| MRS2211 | 0.001 - 10 | 1 | Intraperitoneal (i.p.) | 1 hour prior to allergen sensitization | C57BL/6 |
Data derived from Werder et al. (2022).[3][7]
Table 2: Effects of P2Y13 Antagonism on Inflammatory Markers in a Mouse Asthma Model
| Treatment Group | Eosinophils in BALF (cells/mL) | Neutrophils in BALF (cells/mL) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Vehicle + Allergen | High | High | High | High |
| MRS2211 (1 mg/kg) + Allergen | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table represents the expected qualitative outcomes based on the findings of Werder et al. (2022).[3]
Visualizations
Signaling Pathway
Caption: P2Y13 receptor signaling in allergic asthma.
Experimental Workflow
Caption: Workflow for in vivo P2Y13 antagonist studies.
References
- 1. Targeting the P2Y13 Receptor Suppresses IL-33 and HMGB1 Release and Ameliorates Experimental Asthma | CoLab [colab.ws]
- 2. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the P2Y13 Receptor Suppresses IL-33 and HMGB1 Release and Ameliorates Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. Targeting the P2Y13 Receptor Suppresses IL-33 and HMGB1 Release and Ameliorates Experimental Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MRS7925 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of MRS7925, a potent 5-HT2BR antagonist, for use in cell culture experiments. This document includes the chemical and physical properties of this compound, a step-by-step guide for solubilization, and recommendations for storage and use in in vitro studies. The provided protocols and diagrams are intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a selective antagonist of the 5-HT2B receptor, with a reported Ki (inhibition constant) of 17 nM.[1] It is a valuable tool for investigating the role of the 5-HT2B receptor in various physiological and pathological processes, including fibrosis. Accurate preparation of a stock solution is the first critical step for in vitro studies to ensure reliable and reproducible data. This document outlines the necessary procedures for preparing a dimethyl sulfoxide (DMSO) stock solution of this compound suitable for cell culture applications.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Weight | 511.36 g/mol | MedChemExpress |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Stock Concentration | 10 mM (To be determined empirically) | General Practice |
| Storage of Stock Solution | -20°C or -80°C | General Practice |
| Typical Working Concentration | 1 - 1000 nM (Requires empirical determination) | General Practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
Protocol for Preparing a 10 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 511.36 g/mol x 1000 mg/g = 5.11 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.11 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Solubilization in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, continue vortexing. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended):
-
If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Properly stored, the stock solution should be stable for several months.
-
Protocol for Diluting the Stock Solution to a Working Concentration
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Example Dilution for a 1 µM final concentration in 1 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
To avoid pipetting very small volumes, a two-step dilution is recommended:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of medium (resulting in a 100 µM solution).
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve the final 1 µM concentration.
-
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: Antagonistic action of this compound on the 5-HT2B receptor signaling pathway.
References
Application Notes and Protocols for the Use of A3 Adenosine Receptor Antagonists in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. The adenosine signaling pathway, particularly through the A3 adenosine receptor (A3R), has emerged as a critical regulator of inflammatory and fibrotic processes. Antagonism of the A3R is a promising therapeutic strategy to mitigate fibrosis in various organs, including the kidneys, liver, and lungs. This document provides detailed application notes and experimental protocols for the use of A3R antagonists, with a focus on MRS1220 and other selective antagonists, in the study of fibrosis. Although the initial query specified MRS7925, no specific information was found for this compound. However, extensive research exists for other potent and selective A3R antagonists, such as MRS1220, which will be used as the primary example herein.
Mechanism of Action and Signaling Pathway
Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate A3R, a G protein-coupled receptor. In the context of fibrosis, A3R activation is often linked to pro-fibrotic signaling. A3R antagonists competitively block the binding of adenosine to the receptor, thereby inhibiting downstream signaling cascades that promote fibroblast activation, proliferation, and ECM production. A key pathway implicated in fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. A3R antagonists have been shown to attenuate TGF-β1-induced pro-fibrotic responses.[1][2]
The proposed mechanism involves the inhibition of TGF-β1-induced activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for ECM deposition. This is evidenced by the reduced expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I, and fibronectin upon treatment with A3R antagonists.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of A3R antagonists in various in vitro and in vivo models of fibrosis.
Table 1: In Vitro Efficacy of A3R Antagonists on Fibrotic Markers
| Compound | Cell Line | Inducer | Concentration | Target Marker | Result | Reference |
| MRS1220 | HK2 (Human Kidney) | TGF-β1 + High Glucose | 1 µM | α-SMA | Reduction in protein expression | [2] |
| Fibronectin | No significant reduction | [2] | ||||
| Collagen I | No significant reduction | [2] | ||||
| HL3501 | HK2 (Human Kidney) | TGF-β1 + High Glucose | 0.1 µM | α-SMA | Reduction in protein expression | [2] |
| 1 µM | α-SMA | Reduction in protein expression | [2] | |||
| 0.1 µM | Collagen I | Reduction in protein expression | [2] | |||
| 1 µM | Collagen I | Reduction in protein expression | [2] | |||
| LX2 (Human Hepatic Stellate) | TGF-β1 | 1 µM | α-SMA | Reduction in protein expression | [2] | |
| 1 µM | Fibronectin | Reduction in protein expression | [2] | |||
| Primary Human HSCs | TGF-β1 | 1 µM | α-SMA | Reduction in protein expression | [2] | |
| 1 µM | Fibronectin | Reduction in protein expression | [2] |
Table 2: In Vivo Efficacy of A3R Antagonists in Animal Models of Fibrosis
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| LJ-4459 | C57BL/6 Mice | Unilateral Ureteral Obstruction (UUO) | 1 and 10 mg/kg/day | Oral | 7 days | Attenuated tubulointerstitial fibrosis, reduced fibrotic protein expression. | [1] |
| HL3501 | Mice | Methionine-Choline-Deficient (MCD) Diet | 30 and 60 mg/kg | Oral | - | Improved anti-steatosis and anti-inflammatory activity. | [2] |
| MRS1220 | Diabetic Rats | Streptozotocin-induced | - | - | - | Significantly reduced immunostaining of α-SMA. | [2] |
Experimental Protocols
In Vitro Studies
Protocol 1: Evaluation of Anti-fibrotic Effects of A3R Antagonists in a Renal Fibrosis Model
This protocol is adapted from studies using the human kidney proximal tubule epithelial cell line (HK2).[2]
Methodology:
-
Cell Culture: Culture HK2 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Fibrosis Induction: Once cells reach approximately 80% confluency, replace the growth medium with a low-serum medium containing the pro-fibrotic stimulus, such as TGF-β1 (e.g., 5 ng/mL) and high glucose (e.g., 25 mM).
-
Treatment: Concurrently, treat the cells with the A3R antagonist (e.g., MRS1220 at a final concentration of 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of fibrotic markers such as α-SMA, collagen type I, and fibronectin. Use a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR to analyze the gene expression levels of fibrotic markers.
-
Protocol 2: Evaluation of Anti-fibrotic Effects of A3R Antagonists in a Liver Fibrosis Model
This protocol is based on studies using human hepatic stellate cell (HSC) lines like LX2 or primary HSCs.[2]
Methodology:
-
Cell Culture: Culture LX2 cells or primary human HSCs in DMEM supplemented with FBS and antibiotics.
-
Fibrosis Induction: At near confluency, switch to a low-serum medium and stimulate with TGF-β1 (e.g., 2-5 ng/mL) to induce myofibroblastic differentiation.
-
Treatment: Add the A3R antagonist (e.g., HL3501 at 1 µM) or vehicle to the culture medium.
-
Incubation: Incubate for 24 to 48 hours.
-
Analysis: Assess the expression of α-SMA and fibronectin by Western blot or immunofluorescence staining.
In Vivo Studies
Protocol 3: Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
The UUO model is a well-established method for inducing renal tubulointerstitial fibrosis.[1]
Methodology:
-
Animals: Use male C57BL/6 mice (6-8 weeks old).
-
Treatment: Begin daily administration of the A3R antagonist (e.g., LJ-4459 at 1 or 10 mg/kg) or vehicle via oral gavage one day before surgery and continue for the duration of the experiment.
-
UUO Surgery: Anesthetize the mice and, under sterile conditions, expose the left kidney through a flank incision. Ligate the left ureter at two points with silk suture. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Euthanasia and Tissue Collection: At day 7 post-UUO, euthanize the mice and collect blood, urine, and both kidneys.
-
Analysis:
-
Histology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry: Stain sections for α-SMA and collagen I to identify myofibroblasts and ECM deposition.
-
Gene Expression: Snap-freeze the other kidney in liquid nitrogen for RNA extraction and subsequent qPCR analysis of fibrotic and inflammatory gene expression.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Protocol 4: Bleomycin-Induced Pulmonary Fibrosis Model
This model is widely used to study the pathogenesis of lung fibrosis.
Methodology:
-
Animals: Use C57BL/6 mice (8-10 weeks old).
-
Bleomycin Administration: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.
-
Treatment: Administer the A3R antagonist or vehicle daily via a suitable route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or at a later time point to model therapeutic intervention.
-
Monitoring: Monitor the animals for weight loss and signs of respiratory distress.
-
Euthanasia and Tissue Collection: Euthanize the mice at day 14 or 21 post-bleomycin instillation. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Hydroxyproline Assay: Quantify total lung collagen content using a hydroxyproline assay.
-
Histology: Assess the extent of fibrosis in lung sections stained with Masson's trichrome using a semi-quantitative scoring system (e.g., Ashcroft score).
-
BALF Analysis: Analyze BALF for total and differential cell counts and cytokine levels.
-
Gene and Protein Analysis: Analyze lung homogenates for the expression of fibrotic markers.
-
Conclusion
The antagonism of the A3 adenosine receptor presents a compelling strategy for the investigation and potential treatment of fibrotic diseases. The protocols and data presented here, using MRS1220 and other selective A3R antagonists as examples, provide a robust framework for researchers to explore the anti-fibrotic potential of targeting this pathway. These application notes are intended to serve as a guide, and optimization of specific experimental conditions may be necessary depending on the research question and model system.
References
Application Notes and Protocols for the Evaluation of a Selective A3 Adenosine Receptor Antagonist
Disclaimer: Initial research indicates that MRS7925 is a selective 5-HT2B receptor antagonist, not an A3 adenosine receptor (A3AR) antagonist.[1] The following application notes and protocols are provided as a comprehensive guide for the experimental design and evaluation of a selective A3 adenosine receptor antagonist, a class of compounds with significant therapeutic potential.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[2][3] Its expression is often upregulated in tumor cells and inflammatory tissues, making it an attractive target for therapeutic intervention.[3][4] A3AR antagonists have shown potential in preclinical studies for the treatment of various diseases, including cancer and inflammatory conditions.[4][5][6]
This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to characterize and evaluate the efficacy of a novel selective A3 adenosine receptor antagonist. The protocols outlined below cover essential in vitro and in vivo assays to determine the compound's affinity, potency, selectivity, and potential therapeutic utility.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for comparative analysis.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A2BAR Ki (nM) | Selectivity (fold vs. A1/A2A/A2B) |
| Test Antagonist | |||||
| Reference Cpd 1 | |||||
| Reference Cpd 2 |
Table 2: In Vitro Functional Antagonism
| Compound | A3AR IC50 (nM) (cAMP Assay) | A3AR KB (nM) (Schild Analysis) | A3AR IC50 (µM) (GTPγS Assay) |
| Test Antagonist | |||
| Reference Cpd 1 | |||
| Reference Cpd 2 |
Table 3: In Vivo Efficacy in a Murine Cancer Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Test Antagonist (X mg/kg) | |||
| Positive Control |
Experimental Protocols
In Vitro Characterization
a. Radioligand Binding Assay for A3AR Affinity
This protocol determines the binding affinity (Ki) of the test compound for the human A3AR.
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human A3AR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add membrane homogenate, the radioligand (e.g., [¹²⁵I]AB-MECA), and increasing concentrations of the test antagonist.[7]
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known A3AR ligand) from total binding.
-
Determine the IC50 value (concentration of the antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
b. cAMP Functional Assay for Antagonist Potency
This assay measures the ability of the antagonist to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels.[5][8]
-
Cell Culture:
-
Use CHO-K1 or HEK-293 cells stably expressing the human A3AR.
-
-
Assay Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a known A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).[3]
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE).[5]
-
-
Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of the agonist effect.
-
Calculate the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.
-
In Vivo Evaluation
a. Xenograft Mouse Model of Cancer
This model assesses the anti-tumor efficacy of the A3AR antagonist in vivo.
-
Cell Line and Animal Model:
-
Experimental Procedure:
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test antagonist at different doses, positive control).
-
Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance.
-
Mandatory Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Drug Screening Cascade for A3AR Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A3 adenosine receptor antagonists delay irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MRS7925 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS7925 is a potent and selective antagonist of the 5-hydroxytryptamine 2B receptor (5-HT₂BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes.[1] Notably, the 5-HT₂B receptor is a key player in cellular proliferation and fibrosis, making it a therapeutic target for conditions such as pulmonary arterial hypertension (PAH) and liver fibrosis.[2][3] These application notes provide detailed protocols for in vitro and in vivo assays to characterize the efficacy of this compound and other 5-HT₂B receptor antagonists.
Mechanism of Action and Signaling Pathway
The 5-HT₂B receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including cell proliferation and fibrosis. This compound, as an antagonist, blocks the initial binding of serotonin (5-HT) or other agonists to the 5-HT₂B receptor, thereby inhibiting this signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other common 5-HT₂B receptor antagonists. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target | Assay Type | Value | Organism | Reference |
| This compound | 5-HT₂B Receptor | Radioligand Binding | Kᵢ: 17 nM | Human | [1] |
| SB204741 | 5-HT₂B Receptor | Radioligand Binding | Kᵢ: ~1 nM | Human | [4] |
| RS-127445 | 5-HT₂B Receptor | Radioligand Binding | Kᵢ: 1.6 nM | Human | [5] |
| Terguride | 5-HT₂B/2A Receptors | Radioligand Binding | - | - | [6] |
In Vitro Efficacy Assays
A variety of in vitro assays can be employed to determine the efficacy of this compound at the 5-HT₂B receptor. These assays are crucial for initial screening and characterization of the compound's activity.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the 5-HT₂B receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT₂B receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (10-20 µg protein/well), a fixed concentration of radioligand (e.g., [³H]-5-HT or [¹²⁵I]-DOI), and serial dilutions of this compound.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT₂B ligand (e.g., 10 µM serotonin).
-
Incubate the plate for 60-120 minutes at room temperature.[7]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.[8]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the 5-HT₂B receptor (e.g., HEK293 or CHO-K1) into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[9]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of a 5-HT₂B agonist (e.g., serotonin or BW723C86) to all wells simultaneously and immediately begin recording fluorescence intensity.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the agonist response (e.g., peak fluorescence or area under the curve).
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[10]
-
Inositol Phosphate (IP₁) Accumulation Assay
This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of a stable metabolite of IP₃.
Protocol:
-
Cell Stimulation:
-
Culture cells expressing the 5-HT₂B receptor in a 96-well plate.
-
Remove the culture medium and add a stimulation buffer containing LiCl (to inhibit IP₁ degradation) and serial dilutions of this compound.[11]
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add a 5-HT₂B agonist and incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions of a commercially available IP₁ detection kit (e.g., HTRF-based kits).[11]
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
-
Generate a standard curve using known concentrations of IP₁.
-
Calculate the concentration of IP₁ produced in each well.
-
Plot the percentage of inhibition of agonist-induced IP₁ accumulation against the log concentration of this compound to determine the IC₅₀ value.
-
In Vivo Efficacy Models
To evaluate the therapeutic potential of this compound in a physiological context, in vivo animal models of diseases where the 5-HT₂B receptor is implicated are essential.
Pulmonary Arterial Hypertension (PAH) Model
This model assesses the ability of this compound to prevent or reverse the pathological changes associated with PAH.
Protocol:
-
PAH Induction:
-
Use adult male C57BL/6 mice.
-
Administer a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor).
-
Expose the animals to chronic hypoxia (e.g., 10% O₂) for 3-4 weeks.[12]
-
-
Drug Administration:
-
Prophylactic: Begin administration of this compound (e.g., via osmotic mini-pumps or daily injections) at the same time as PAH induction.
-
Therapeutic: Begin administration after PAH has been established (e.g., after 2-3 weeks of induction).
-
A vehicle control group should be included.
-
-
Efficacy Assessment:
-
Hemodynamics: At the end of the study, measure right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton Index) is a measure of RV hypertrophy.[12]
-
Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections to assess the degree of muscularization of small pulmonary arterioles.
-
Liver Fibrosis Model
This model evaluates the anti-fibrotic efficacy of this compound in the context of chronic liver injury.
Protocol:
-
Fibrosis Induction:
-
Use adult male mice.
-
Induce liver fibrosis by repeated intraperitoneal injections of carbon tetrachloride (CCl₄) over several weeks.[13]
-
-
Drug Administration:
-
Administer this compound or vehicle daily or on a predetermined schedule throughout the fibrosis induction period or as a therapeutic intervention after fibrosis is established.
-
-
Efficacy Assessment:
-
Histology: At the end of the study, harvest the livers and fix them in formalin. Stain liver sections with Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.[3]
-
Gene Expression: Analyze the mRNA levels of pro-fibrotic genes (e.g., Collagen I, α-SMA, TIMP-1) in liver tissue using RT-qPCR.
-
Protein Analysis: Assess the protein levels of fibrotic markers by Western blotting or immunohistochemistry.
-
Liver Function Tests: Measure serum levels of liver enzymes such as ALT and AST.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound as a 5-HT₂B receptor antagonist. A combination of in vitro assays to determine potency and mechanism of action, along with in vivo models to assess therapeutic potential in relevant disease states, is crucial for the preclinical development of this and other related compounds. Careful experimental design and data analysis are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Stimulating healthy tissue regeneration by targeting the 5-HT2B receptor in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2B Receptor Antagonism Prevents Heritable Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. bu.edu [bu.edu]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Peripherally Restricted 5-HT2B Partial Agonist for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
Application Notes and Protocols for Studying P2Y14 Signaling
Topic: Tools for Studying P2Y14 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2Y14 receptor (also known as GPR105) is a G protein-coupled receptor (GPCR) that is attracting significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and asthma.[1][2][3][4] It is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells during stress or damage.[5][6] As a Gi-coupled receptor, P2Y14 activation initiates signaling cascades that modulate immune cell function, making the study of its pathways crucial for understanding its role in pathophysiology.[6]
Initial inquiries regarding MRS7925 as a tool for studying P2Y14 signaling have been found to be unsubstantiated in the current scientific literature. Instead, research indicates that potent and selective antagonists have been developed and characterized for this purpose. This document will focus on established pharmacological tools, primarily the high-affinity antagonist PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), to provide researchers with the necessary data and protocols to investigate P2Y14 signaling.
Data Presentation: P2Y14 Receptor Antagonists
The following table summarizes quantitative data for key antagonists used to study the P2Y14 receptor. These compounds are instrumental in delineating the receptor's function in various experimental models.
| Compound Name | Antagonist Type | Receptor Affinity | Cell Line / System | Assay Type | Reference |
| PPTN | Competitive | KB = 434 pM | P2Y14-C6 glioma cells | Inhibition of Adenylyl Cyclase | [3][7][8][9][10][11] |
| Selective | >10,000-fold selectivity over other P2Y receptors | Various cell lines expressing P2Y subtypes | Functional Assays | [3][9][10] | |
| IC50 = 21.6 nM (mouse P2Y14R) | CHO cells | Fluorescent Antagonist Binding | [1] | ||
| UDP | Competitive (human) | pKB = 7.28 | COS-7 cells expressing hP2Y14-R | Phosphoinositide Hydrolysis | [12][13][14] |
| Agonist (rat) | EC50 = 0.35 µM | COS-7 cells expressing rP2Y14-R | Phosphoinositide Hydrolysis | [12][14] | |
| Compound 4 (N-acetyl PPTN) | Competitive | IC50 = 29.7 nM (mouse P2Y14R) | CHO cells | Fluorescent Antagonist Binding | [1] |
| Compound 7 (Reversed triazole) | Competitive | N/A | Mouse model | In vivo Mechano-allodynia | [1][15][16] |
Signaling Pathways and Experimental Visualizations
P2Y14 receptor activation by agonists like UDP-glucose leads to the dissociation of the heterotrimeric Gi protein into Gαi and Gβγ subunits. Gαi directly inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. Concurrently, both G protein subunits can activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK1/2) and the RhoA-GTPase pathway, which is crucial for cytoskeletal rearrangement and chemotaxis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for studying P2Y14 signaling.
Protocol 1: Inhibition of Adenylyl Cyclase Assay
This assay quantifies the competitive antagonism of a compound (e.g., PPTN) at the P2Y14 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.[10][11][17]
Objective: To determine the KB value of a P2Y14 antagonist.
Materials:
-
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[10]
-
Agonist: UDP-glucose.
-
Antagonist: PPTN.
-
Stimulant: Forskolin (to activate adenylyl cyclase).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4).
-
Reagents: [3H]ATP or commercial cAMP assay kit (e.g., LANCE, HTRF).
Methodology:
-
Cell Culture: Culture P2Y14-C6 cells in appropriate media and seed into 96-well plates. Allow cells to reach 80-90% confluency.
-
Antagonist Pre-incubation: Wash cells with Assay Buffer. Pre-incubate the cells with varying concentrations of the antagonist (e.g., PPTN) for 15-30 minutes at 37°C. Include a vehicle control (no antagonist).
-
Agonist Stimulation: Add a fixed concentration of forskolin (e.g., 30 µM) to all wells to stimulate adenylyl cyclase.[10] Immediately add varying concentrations of the agonist (UDP-glucose) to generate a dose-response curve.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
cAMP Measurement: Stop the reaction by lysing the cells. Measure intracellular cAMP levels using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based kit) according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the concentration of UDP-glucose against the measured cAMP levels for each concentration of the antagonist.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept provides the pA2 value, which is an estimate of the antagonist's affinity (KB). A slope close to 1 is indicative of competitive antagonism.[10][12]
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a P2Y14 antagonist to block the directed migration of immune cells towards an agonist gradient.[3][10][18]
Objective: To assess the functional antagonism of P2Y14-mediated chemotaxis.
Materials:
-
Cell Line: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.[3][10]
-
Chemoattractant (Agonist): UDP-glucose.
-
Antagonist: PPTN.
-
Apparatus: Boyden chamber or a similar transwell migration system (e.g., 96-well format with 5-8 µm pore size polycarbonate membrane).
-
Migration Buffer: HBSS or RPMI 1640 with 0.1% BSA.
-
Detection Reagent: Calcein-AM or ATP quantitation kit (e.g., CellTiter-Glo®).
Methodology:
-
Cell Preparation: Differentiate HL-60 cells (e.g., with DMSO) to induce P2Y14 expression or isolate neutrophils from fresh human blood. Resuspend cells in Migration Buffer.
-
Antagonist Incubation: Pre-incubate the cell suspension with varying concentrations of the antagonist (PPTN) or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add Migration Buffer containing the chemoattractant (UDP-glucose) to the lower chamber of the transwell plate.
-
Place the cell suspension (pre-incubated with antagonist) into the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow cell migration through the porous membrane towards the chemoattractant.
-
Quantification of Migration:
-
Carefully remove the upper chamber. Wipe away non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:
-
Fluorescence: If cells were pre-labeled with Calcein-AM, read the fluorescence of the lower chamber in a plate reader.[17]
-
ATP Measurement: Add an ATP detection reagent to the lower chamber and measure luminescence, which is proportional to the number of viable cells.[17]
-
Cell Counting: Lyse the migrated cells and count the nuclei using a fluorescent DNA dye or manually count stained cells on the underside of the membrane using a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the antagonist concentration against the percentage inhibition to determine the IC50 value.
-
The pharmacological tools and protocols detailed in these application notes provide a robust framework for investigating P2Y14 receptor signaling. The selective high-affinity antagonist PPTN is an invaluable tool for probing the receptor's function in both in vitro and in vivo systems.[3][7][10] By utilizing these methods, researchers can further elucidate the role of P2Y14 in health and disease, paving the way for the development of novel therapeutics targeting this important signaling pathway.
References
- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PPTN hydrochloride | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 10. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS7925 solubility and stability issues
Welcome to the technical support center for MRS7925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2BR), with a reported Ki (inhibitor constant) of 17 nM. It is primarily used in research to investigate the role of the 5-HT2B receptor in various physiological and pathological processes, particularly in the context of fibrosis.[1] By blocking the 5-HT2B receptor, this compound can inhibit downstream signaling pathways that contribute to the development of fibrotic conditions.
Q2: In what research areas is this compound commonly used?
This compound is predominantly utilized in studies focusing on the pathogenesis of fibrosis in various organs, including the lungs, liver, and heart. Research has shown that antagonism of the 5-HT2B receptor can attenuate myofibroblast differentiation and reduce the deposition of extracellular matrix proteins, such as collagen, which are hallmarks of fibrosis.[2][3]
Q3: What are the general recommendations for storing this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed in the stock solution or when diluting into aqueous media.
Possible Causes and Solutions:
-
Inappropriate Solvent: this compound is a hydrophobic molecule and has poor solubility in aqueous solutions.
-
Recommendation: Use an appropriate organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic small molecules for in vitro assays.[4][5] For in vivo studies, a co-solvent system may be necessary, but this should be optimized for the specific application to minimize toxicity.
-
-
Solubility Limit Exceeded: Attempting to make a stock solution at a concentration that is too high.
-
Precipitation upon Dilution: The compound precipitates when the stock solution is diluted into an aqueous buffer or cell culture medium.
-
Recommendation: To avoid precipitation, it is crucial to ensure rapid and thorough mixing when diluting the DMSO stock solution. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts and toxicity.[6] It is also recommended to prepare working solutions fresh from the stock solution just before use.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Symptoms:
-
High variability between replicate wells in cell-based assays.
-
Lack of a clear dose-response relationship.
-
Observed effects are not consistent with the known pharmacology of 5-HT2B receptor antagonism.
Possible Causes and Solutions:
-
Compound Instability: this compound may degrade over time, especially in solution.
-
Recommendation: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[7] Perform a stability test of your compound in the experimental buffer if you suspect degradation.
-
-
Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects.[8]
-
Recommendation: Determine the optimal concentration range for this compound in your specific assay by performing a dose-response experiment. Use the lowest concentration that gives a robust on-target effect.[9] It is also good practice to include a structurally unrelated 5-HT2B antagonist as a control to confirm that the observed phenotype is due to the specific inhibition of the 5-HT2B receptor.
-
-
Assay Interference: The compound may interfere with the assay readout.
-
Recommendation: Run appropriate controls to test for assay interference. For example, in fluorescence-based assays, check for autofluorescence of the compound.[10]
-
Data and Protocols
Solubility Data
While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidance for dissolving hydrophobic small molecules.
| Solvent | General Solubility Guidance for Hydrophobic Compounds |
| DMSO | Generally high solubility. |
| Ethanol | Moderate to high solubility. |
| Water | Very low solubility. |
Stability Information
The stability of small molecules like this compound can be influenced by several factors. The following table outlines key considerations for maintaining compound integrity.
| Parameter | Impact on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate chemical degradation. | Store solid compound and stock solutions at low temperatures (-20°C or -80°C).[7] |
| Light | Exposure to UV light can cause photodegradation. | Store in amber vials or protect from light by wrapping containers in foil.[7] |
| pH | The stability of compounds can be pH-dependent. | Maintain a stable pH in aqueous solutions, using buffers if necessary. |
| Freeze-Thaw | Repeated freeze-thaw cycles can lead to degradation and precipitation of the compound.[7] | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of a hydrophobic small molecule inhibitor.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
2. In Vitro Fibrosis Assay: Inhibition of TGF-β1-Induced Myofibroblast Differentiation
This protocol describes a common in vitro assay to assess the anti-fibrotic potential of this compound.
Cell Line:
-
Human lung fibroblasts (e.g., MRC-5) or other relevant fibroblast cell lines.
Materials:
-
Fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound stock solution (in DMSO)
-
Sirius Red staining solution for collagen detection
-
Antibodies for Western blotting (e.g., anti-α-SMA, anti-collagen I, and a loading control like anti-β-actin)
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Seed fibroblasts into 6-well plates at a density that will result in a sub-confluent monolayer at the end of the experiment.
-
Adhesion and Serum Starvation: Allow the cells to adhere for 24 hours. Optionally, serum-starve the cells for 24 hours to reduce basal activation.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Add TGF-β1 (e.g., 5 ng/mL) to the wells to induce myofibroblast differentiation.
-
Incubate for 48-72 hours.
-
-
Analysis:
-
Collagen Deposition (Sirius Red Staining):
-
Fix the cells with methanol.
-
Stain with Sirius Red solution.
-
Wash extensively to remove unbound dye.
-
Elute the bound dye with a sodium hydroxide solution.
-
Quantify the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative amount of collagen.[11]
-
-
Western Blot for α-SMA and Collagen I Expression:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Quantify the band intensities and normalize to the loading control.
-
-
Signaling Pathway
This compound acts as an antagonist at the 5-HT2B receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Activation of the 5-HT2B receptor by serotonin leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events can lead to the transcription of pro-fibrotic genes, such as those encoding for collagen and alpha-smooth muscle actin (α-SMA). This compound blocks the initial step of this cascade by preventing serotonin from binding to and activating the 5-HT2B receptor.
References
- 1. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2 and 5-HT2B antagonists attenuate pro-fibrotic phenotype in human adult dermal fibroblasts by blocking TGF-β1 induced non-canonical signaling pathways including STAT3 : implications for fibrotic diseases like scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing MRS7925 Concentration for Your Experiments: A Technical Support Guide
Welcome to the technical support center for MRS7925, a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively optimize this compound concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the 5-HT2B receptor, a G-protein coupled receptor (GPCR). It functions by binding to the 5-HT2B receptor and inhibiting its activation by the endogenous agonist serotonin (5-hydroxytryptamine). The 5-HT2B receptor is primarily coupled to the Gq/11 signaling pathway. Inhibition of this pathway by this compound prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
Q2: What is the known binding affinity and functional potency of this compound?
This compound exhibits a high affinity for the 5-HT2B receptor with a reported Ki (inhibitor constant) of 17 nM. In functional assays, such as calcium flux assays, it has a KB (equilibrium dissociation constant for an antagonist) in the range of 2-3 nM.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To prepare the stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-quality, anhydrous DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of this compound to use in my cell-based assays?
The optimal concentration of this compound will depend on the specific cell type, assay conditions, and the concentration of the agonist being used. Based on its KB of 2-3 nM, a good starting point for most cell-based assays is a concentration range of 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v).[1] Most cell lines can tolerate up to 1% DMSO without significant toxic effects.[1] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no antagonist activity observed. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. High Agonist Concentration: The concentration of the 5-HT2B agonist used may be too high, making it difficult for this compound to compete for binding. 3. Low Receptor Expression: The cells may have low expression levels of the 5-HT2B receptor. 4. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). 2. Reduce the concentration of the agonist. Aim for an agonist concentration that gives a submaximal response (e.g., EC80). 3. Confirm 5-HT2B receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. 4. Prepare a fresh stock solution of this compound and store it in single-use aliquots. |
| High background signal or apparent agonist activity of this compound. | 1. Off-Target Effects: this compound may have off-target effects on other receptors or signaling pathways in your cells. It has been noted to have some affinity for adenosine receptors. 2. Cellular Stress: High concentrations of this compound or the DMSO vehicle may be causing cellular stress, leading to non-specific responses. | 1. Test for off-target effects by using a structurally different 5-HT2B antagonist. Also, consider using antagonists for other potential targets (e.g., adenosine receptors) to see if the effect is blocked. 2. Lower the concentration of this compound and ensure the final DMSO concentration is non-toxic for your cells. Always include a vehicle control. |
| Precipitation of this compound in the culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. 2. Incorrect Dilution: The method of diluting the DMSO stock solution into the aqueous medium can cause precipitation. | 1. Prepare a more dilute stock solution in DMSO to reduce the amount of DMSO added to the final culture medium. 2. When preparing the final working solution, add the this compound stock solution to the culture medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect receptor expression and signaling. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound or agonist solutions can lead to inconsistent results. 3. Assay Timing: The timing of compound addition and signal measurement can be critical, especially for kinetic assays. | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding them at a consistent density. 2. Prepare fresh dilutions of compounds for each experiment from a reliable stock solution. 3. Standardize all incubation times and ensure that measurements are taken at the same time point in each experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki or KB) and IC50 values for this compound and other common 5-HT2B receptor antagonists. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.
| Compound | Target | Assay Type | Ki / KB (nM) | IC50 (nM) |
| This compound | 5-HT2B | Binding Assay | 17 | - |
| This compound | 5-HT2B | Calcium Flux Assay | 2-3 | - |
| SB204741 | 5-HT2B | Adipocyte Differentiation | - | 956 |
| Anonymous Compound | 5-HT2B | Antagonist Activity | - | <1 |
| Anonymous Compound | 5HT2B | Antagonist Activity | - | 1.09 |
Experimental Protocols
General Protocol for a Calcium Flux Assay using this compound
This protocol provides a general workflow for assessing the antagonist activity of this compound on the 5-HT2B receptor by measuring changes in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the 5-HT2B receptor in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Cal-520 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare the 5-HT2B agonist (e.g., serotonin) at a concentration that will give a submaximal response (e.g., 2x the EC80).
-
After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the 5-HT2B agonist into the wells and immediately begin recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the antagonist effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Calcium Flux Assay with this compound.
Caption: Troubleshooting Logic for Weak or No this compound Antagonist Activity.
References
troubleshooting MRS7925 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRS7925 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a chemical compound used in biomedical research. It functions as a selective antagonist for the 5-hydroxytryptamine 2B receptor (5-HT2B). Its high affinity for this receptor makes it a valuable tool for studying 5-HT2B-mediated signaling pathways.
Q2: What is the mechanism of action of the 5-HT2B receptor?
A2: The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.
Q3: In what solvent should I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is important to use high-purity, anhydrous DMSO to ensure the stability of the compound. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Q4: What are the known off-targets for this compound?
A4: this compound exhibits good selectivity for the 5-HT2B receptor. However, it has been shown to have some affinity for the 5-HT2C receptor (approximately 32-fold lower affinity than for 5-HT2B) and the A1 adenosine receptor (approximately 4-fold lower affinity).[1] When interpreting experimental results, it is important to consider these potential off-target effects, especially when using high concentrations of the antagonist. For novel experimental systems, it is advisable to perform counter-screening against these off-targets.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonist effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Ensure that the final concentration of this compound is appropriate for the expected potency. Based on its reported Ki and KB values, a concentration range of 10-100 nM is a reasonable starting point for most cell-based assays. |
| Compound Degradation | This compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment. The stability of this compound in aqueous cell culture media over long incubation times has not been extensively characterized; for experiments longer than a few hours, consider replenishing the compound. |
| Low Receptor Expression | Confirm the expression of the 5-HT2B receptor in your experimental cell line or tissue. This can be done using techniques such as qPCR, Western blotting, or radioligand binding assays. |
| Assay Sensitivity | The sensitivity of your functional assay may not be sufficient to detect the antagonist's effect. Ensure that your agonist concentration is at or near the EC50 to provide an optimal window for observing inhibition. |
Issue 2: High background signal or cell death in vehicle control.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is as low as possible, ideally not exceeding 0.1%. Run a DMSO dose-response curve to determine the tolerance of your specific cell line.[2] |
| Vehicle-Induced Signaling | DMSO can sometimes have off-target effects on cellular signaling pathways.[2] Always include a vehicle-only control group in your experiments to differentiate the effects of the solvent from the effects of this compound. |
| Media Instability | Some components of cell culture media can degrade over time, leading to the production of toxic byproducts. Use fresh, pre-warmed media for all your experiments. |
Issue 3: Variability between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent passage number for all experiments. Over-confluent or stressed cells can exhibit altered receptor expression and signaling. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dilutions of both the antagonist and agonist. |
| Plate Edge Effects | In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. Avoid using the outer wells for critical measurements or ensure proper humidification during incubation. |
Data Presentation
The following table summarizes the reported quantitative data for this compound.
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 17 nM | 5-HT2B Receptor (Binding Assay) | [3][4] |
| Selectivity | 32-fold vs. 5-HT2C | 5-HT2C Receptor (Binding Assay) | [1] |
| Selectivity | 4-fold vs. A1AR | A1 Adenosine Receptor (Binding Assay) | [1] |
| KB | 2-3 nM | 5-HT2B Receptor (Gq-mediated calcium flux assay) | [1] |
Experimental Protocols
General Protocol for a Cell-Based 5-HT2B Antagonist Assay (Calcium Flux)
This protocol provides a general workflow for assessing the antagonist activity of this compound using a calcium flux assay in a cell line endogenously or recombinantly expressing the human 5-HT2B receptor.
-
Cell Preparation:
-
Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Seed cells into a 96-well black, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of a known 5-HT2B agonist (e.g., serotonin) in an appropriate solvent.
-
Prepare a working solution of the agonist at a concentration of 2x its EC80 value in the assay buffer.
-
-
Calcium Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in an appropriate buffer, often containing probenecid to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Incubation:
-
Gently wash the cells with assay buffer to remove excess dye.
-
Add the prepared dilutions of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the 2x agonist solution into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based 5-HT2B antagonist calcium flux assay.
References
Technical Support Center: MRS7925 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS7925 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the serotonin 2B receptor (5-HT2BR) with a binding affinity (Ki) of 17 nM[1]. It functions by blocking the Gq-mediated signaling pathway typically activated by serotonin.
Q2: What are the potential off-target effects of this compound?
This compound has been shown to have some affinity for the 5-HT2C receptor and the adenosine A1 receptor. Therefore, at higher concentrations, it may exhibit off-target effects by interacting with these receptors. It is crucial to use the lowest effective concentration to maintain selectivity for the 5-HT2B receptor and to include appropriate controls to validate on-target effects.
Q3: How should I prepare and store this compound for cell-based assays?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the cell culture is low (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell type, expression level of the 5-HT2B receptor, and the specific assay conditions. Based on its reported functional antagonist potency (KB of 2-3 nM) in a Gq-mediated calcium flux assay, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments. The optimal concentration should be determined empirically for your specific experimental setup.
Q5: I am not observing any effect with this compound. What could be the issue?
Several factors could contribute to a lack of effect:
-
Low Receptor Expression: The cell line you are using may not express the 5-HT2B receptor at a sufficient level. Verify receptor expression using techniques like qPCR or western blotting.
-
Compound Instability: this compound may be unstable in your cell culture medium over the duration of the experiment. Consider reducing the incubation time or replenishing the compound.
-
Incorrect Assay Window: The agonist concentration used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. An agonist concentration at or near its EC80 is often optimal for antagonist screening.
-
Suboptimal Assay Conditions: Ensure your assay is sensitive enough to detect changes in the 5-HT2B signaling pathway.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation in Media | The aqueous solubility of this compound is low. The final concentration of DMSO may be too low for the desired this compound concentration. | Increase the final DMSO concentration slightly, ensuring it remains below toxic levels for your cells (typically <0.5%). Prepare fresh dilutions from your DMSO stock for each experiment. If precipitation persists, consider using a formulation aid like Pluronic F-127, but validate its compatibility with your assay. |
| High Background Signal or Inconsistent Results | Compound autofluorescence or interference with the assay signal. Instability of this compound in the assay medium. | Run a control with this compound in the absence of cells to check for autofluorescence. Assess the stability of this compound in your media over time using an analytical method like HPLC, if possible. Prepare fresh working solutions for each experiment. |
| Observed Cytotoxicity | The concentration of this compound is too high. The final DMSO concentration is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the maximum non-toxic concentration of this compound and DMSO for your specific cell line and experimental duration. Use a concentration of this compound well below its cytotoxic threshold for your functional assays. |
| Unexpected Phenotype / Suspected Off-Target Effects | This compound is interacting with off-target receptors (e.g., 5-HT2C or adenosine A1 receptors). | Use a structurally unrelated 5-HT2B antagonist to confirm that the observed phenotype is due to on-target inhibition. If possible, perform knockdown or knockout of the 5-HT2B receptor (e.g., using siRNA or CRISPR) as a genetic validation approach. Test for potential off-target effects directly, for example, by measuring cAMP levels (for adenosine A1 receptor) or using a specific 5-HT2C antagonist as a control. |
Quantitative Data Summary
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 17 nM | Human 5-HT2B Receptor | [1] |
| Functional Antagonist Potency (KB) | 2-3 nM | Gq-mediated calcium flux assay |
Experimental Protocols
Protocol 1: Determining the Functional Antagonism of this compound in a Calcium Flux Assay
This protocol outlines a method to measure the inhibitory effect of this compound on 5-HT2B receptor activation using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (5-HT) or another suitable 5-HT2B agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
Methodology:
-
Cell Plating: Seed the 5-HT2B expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR®). Measure the baseline fluorescence, then inject the 5-HT agonist at a concentration that elicits a submaximal response (EC80). Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound
This protocol describes a method to evaluate the cytotoxic effect of this compound using a standard MTT assay.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, A549)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The concentration range should be broad to capture the full dose-response (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the concentration of this compound and determine the CC50 (concentration that causes 50% cytotoxicity).
Signaling Pathway and Workflow Diagrams
References
MRS7925 Protocol Refinement for Better Outcomes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the 5-HT2B receptor antagonist, MRS7925.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected potency (higher Ki or IC50 values) for this compound in my receptor binding assay?
Answer:
Several factors could contribute to a lower than expected potency of this compound. Consider the following possibilities and troubleshooting steps:
-
Reagent Quality and Stability: Ensure the this compound stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Degradation of the compound will lead to inaccurate concentration determination and reduced activity.
-
Assay Buffer Composition: The composition of the assay buffer is critical. For 5-HT2B receptor binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4, supplemented with MgCl2 (e.g., 10 mM) and 0.5 mM EDTA. The absence or incorrect concentration of divalent cations like magnesium can affect receptor conformation and ligand binding.
-
Radioligand Concentration: The concentration of the radioligand used in competitive binding assays is crucial. It is recommended to use a concentration at or below the Kd of the radioligand for the 5-HT2B receptor. Using too high a concentration will shift the IC50 of the competing ligand (this compound) to a higher value.
-
Incubation Time and Temperature: Ensure that the binding assay has reached equilibrium. A typical incubation time for 5-HT2B receptor binding assays is 60 minutes at room temperature. Shorter incubation times may not be sufficient to reach equilibrium, leading to an underestimation of potency.
-
Nonspecific Binding: High nonspecific binding can mask the specific binding of this compound. Optimize the assay to minimize nonspecific binding, for instance, by using appropriate blocking agents (e.g., 0.1% BSA) or by pre-coating filter plates with polyethyleneimine (PEI).
-
Cell Membrane Preparation Quality: The quality of the cell membrane preparation expressing the 5-HT2B receptor is paramount. Poor quality membranes with low receptor density or degraded receptors will result in a weak signal and inaccurate affinity measurements.
Question: My functional assay results with this compound are variable and not reproducible. What could be the cause?
Answer:
Variability in functional assays can stem from several sources. Here are some common causes and solutions:
-
Cell Health and Passage Number: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.
-
Agonist Concentration: In antagonist mode experiments, the concentration of the agonist used to stimulate the 5-HT2B receptor should be carefully chosen. An optimal concentration is typically the EC80 of the agonist, as this provides a robust signal window for measuring inhibition by this compound.
-
Signal Transduction Pathway Variability: The 5-HT2B receptor couples to the Gq/G11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IP) and intracellular calcium ([Ca2+]i).[1] Ensure that your chosen assay readout (e.g., calcium flux, IP1 accumulation) is robust and that the cellular machinery for this pathway is intact and responsive.
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure that the compound is fully dissolved in the assay medium and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Off-Target Effects: While this compound is a potent 5-HT2B antagonist, it may exhibit off-target effects at higher concentrations.[2] Consider performing counter-screens against other 5-HT receptor subtypes or other relevant targets to ensure the observed effects are specific to the 5-HT2B receptor.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a competitive antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[3] It binds to the receptor with high affinity, preventing the endogenous ligand serotonin (5-HT) from binding and activating the receptor. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1]
What is the reported Ki value for this compound?
The reported binding affinity (Ki) of this compound for the human 5-HT2B receptor is approximately 17 nM.[3]
What are the primary research applications for this compound?
This compound is primarily used in research to investigate the role of the 5-HT2B receptor in various physiological and pathological processes. A significant area of research is its potential application in studying and mitigating fibrosis, particularly in organs like the liver and heart.[3][4]
How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the solid compound at room temperature.[3] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
What are some potential off-target activities of this compound?
While this compound is a potent 5-HT2B antagonist, it has been shown to have some affinity for other receptors, such as the adenosine A1 receptor.[2] It is important to consider these potential off-target effects when interpreting experimental data, especially at higher concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in typical experimental setups.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Species | Value |
| Ki | 5-HT2B | Human | 17 nM[3] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Parameter | Recommended Concentration |
| Receptor Binding Assay | This compound | 0.1 nM - 10 µM (for competition curve) |
| Functional Antagonist Assay | This compound | 1 nM - 30 µM |
| Functional Antagonist Assay | Agonist (e.g., Serotonin) | EC50 - EC80 |
Experimental Protocols
5-HT2B Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2B receptor.
-
This compound
-
Radioligand: [3H]-LSD or other suitable 5-HT2B radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2B ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of this compound dilution or assay buffer.
-
50 µL of radioligand at a final concentration at or below its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Harvest the contents of the plate onto the pre-treated filter plate using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293).
-
This compound
-
5-HT2B receptor agonist (e.g., serotonin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells into the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the 5-HT2B agonist at a final concentration of its EC80 and continue to record the fluorescence signal for 1-2 minutes.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound for inhibiting the agonist-induced calcium mobilization.
Visualizations
Caption: 5-HT2B Receptor Signaling Pathway and this compound Antagonism.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 2. Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Selective Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects during their experiments with selective antagonists. While your query mentioned MRS7925 in the context of P2Y13 receptors, it is important to note that this compound is primarily characterized as a potent 5-HT2B receptor antagonist with a Ki of 17 nM.[1] This guide will provide general strategies for minimizing off-target effects applicable to selective antagonists like this compound, and will also address your interest in P2Y13 receptors.
Frequently Asked Questions (FAQs)
Q1: I am using a selective antagonist, but I am observing unexpected phenotypic changes in my cellular assay. Could these be off-target effects?
A1: Yes, it is possible. Off-target effects occur when a drug or compound interacts with unintended molecular targets.[2] Even highly selective compounds can exhibit off-target activity, particularly at higher concentrations. These unintended interactions can lead to unforeseen biological responses and complicate data interpretation.[3]
Q2: What are the common causes of off-target effects with small molecule inhibitors?
A2: Off-target effects can arise from several factors, including:
-
Structural similarity between targets: The antagonist may bind to other receptors or enzymes that have a similar binding pocket to the intended target.[4]
-
High compound concentration: Using concentrations significantly above the Ki or IC50 value for the primary target increases the likelihood of binding to lower-affinity off-target sites.
-
Metabolism of the compound: The compound may be metabolized into active metabolites that have a different selectivity profile.
-
Compound purity: Impurities in the compound stock could be responsible for the observed effects.
Q3: How can I experimentally determine if the observed effects are off-target?
A3: Several experimental strategies can help you distinguish between on-target and off-target effects:
-
Use a structurally unrelated antagonist: If a different antagonist for the same target recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response curve: On-target effects should correlate with the known potency (Ki or IC50) of the compound for its primary target. Off-target effects may only appear at higher concentrations.
-
Rescue experiments: If possible, overexpressing the target receptor may rescue the phenotype by competing for the antagonist.
-
Use knockout/knockdown models: In a cell line or animal model where the intended target has been knocked out or knocked down, the antagonist should not produce the on-target effect.[4] If the effect persists, it is likely an off-target effect.
-
Broad panel screening: Screen the compound against a panel of other receptors and enzymes to identify potential off-target interactions empirically.[5][6]
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and suggested solutions when dealing with suspected off-target effects.
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of the antagonist. | 1. Confirm the identity and purity of your compound stock. 2. Perform a thorough dose-response experiment. 3. Use a structurally distinct antagonist for the same target to see if the phenotype is reproduced. 4. Use a negative control cell line lacking the target receptor. |
| Effect is only observed at high concentrations. | The compound is binding to low-affinity off-target sites. | 1. Use the lowest effective concentration of the antagonist, ideally not exceeding 10-fold over the Ki or IC50. 2. If higher concentrations are necessary, consider alternative, more potent antagonists. |
| Results are not reproducible. | Issues with compound stability or experimental setup. | 1. Prepare fresh stock solutions of the antagonist for each experiment. 2. Ensure consistent cell culture conditions and assay parameters. |
P2Y13 Receptor Information
Given your interest in the P2Y13 receptor, here is a summary of relevant information. The P2Y13 receptor is a G protein-coupled receptor activated by adenosine diphosphate (ADP).[7] It shares high sequence homology with the P2Y12 receptor and is coupled to the Gi signaling pathway, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8]
Selective Antagonists for P2Y Receptors
If your research is focused on the P2Y13 receptor, it is crucial to use an antagonist validated for this target. Below is a table of selected P2Y receptor antagonists and their primary targets.
| Antagonist | Primary Target(s) | Notes |
| MRS2211 | P2Y13 | Competitive antagonist. Has been used to study the role of P2Y13 in neuronal differentiation.[9] |
| MRS2179 | P2Y1 | Selective P2Y1 antagonist. |
| MRS2500 | P2Y1 | Highly potent and selective P2Y1 antagonist.[10] |
| PSB 0739 | P2Y12 | Highly potent P2Y12 antagonist. |
| AR-C 118925XX | P2Y2 | Selective and competitive P2Y2 antagonist.[10] |
| MRS2578 | P2Y6 | Selective P2Y6 antagonist. |
| Suramin | Non-selective P2Y | Broad-spectrum P2 antagonist.[11] |
Experimental Protocols
Radioligand Binding Assay to Determine Antagonist Specificity
This protocol provides a method to assess the binding affinity of a test compound for a specific receptor, which is a crucial step in determining its on-target and potential off-target interactions.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., P2Y13)
-
Radioligand specific for the target receptor (e.g., [³³P]2MeSADP for P2Y13)[8]
-
Test antagonist (e.g., MRS2211) and your compound of interest
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay Buffer (e.g., 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl₂, pH 7.4)[12]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Compound Preparation: Prepare serial dilutions of your test antagonist in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[12]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.[12]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of P2Y13 receptor in suppression of neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
factors affecting MRS7925 activity in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRS7925 in their experiments. The information is presented in a clear question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is characterized as a 5-HT2B receptor antagonist with a reported Ki (inhibition constant) of 17 nM.[1] It is essential to distinguish this compound from other similarly named compounds, such as MRS2500, which is a potent and selective P2Y1 receptor antagonist. Initial database searches may create confusion, and researchers should proceed with the understanding that the primary reported activity of this compound is at the 5-HT2B receptor.
Q2: What is the signaling pathway of the 5-HT2B receptor?
A2: The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][3] Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[2] This signaling cascade can influence a variety of cellular processes.
Q3: Could this compound have off-target effects on P2Y receptors?
A3: While the primary target of this compound is the 5-HT2B receptor, the structural similarity of some "MRS" series compounds to P2Y receptor ligands raises the possibility of off-target effects. The P2Y1 receptor, for instance, also couples to Gq and mediates increases in intracellular calcium.[4][5] Currently, there is a lack of specific published data quantifying the activity of this compound at P2Y receptors. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system, for example, by testing its effect on cells expressing only the P2Y1 receptor or by using a selective P2Y1 agonist as a control.
Troubleshooting Guide
Problem 1: Inconsistent or no antagonist activity observed in cell-based assays.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting:
-
Stability: The stability of this compound in solution over time has not been extensively documented. It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incorrect Assay Setup for Detecting 5-HT2B Antagonism.
-
Troubleshooting:
-
Ensure your cell line endogenously or recombinantly expresses the 5-HT2B receptor at a sufficient level.
-
Use an appropriate agonist to stimulate the 5-HT2B receptor. The choice and concentration of the agonist are critical.
-
The primary signaling pathway of the 5-HT2B receptor involves calcium mobilization. Therefore, a calcium mobilization assay is a suitable method to measure its activity.
-
-
-
Possible Cause 3: Off-Target Effects or Presence of Other Receptors.
-
Troubleshooting:
-
If your experimental system expresses multiple receptors that can be activated by the agonist you are using, the observed effect might not be solely due to the 5-HT2B receptor.
-
To confirm the specificity of this compound, use selective antagonists for other potential receptors as controls. For example, if you suspect P2Y1 receptor activity, include a known P2Y1 antagonist like MRS2500 in your experimental design.
-
-
Problem 2: Unexpected agonist-like activity observed.
-
Possible Cause 1: Inverse Agonism.
-
Troubleshooting: Some compounds that act as antagonists can also exhibit inverse agonist properties, meaning they can reduce the basal or constitutive activity of a receptor. Depending on the assay and the level of constitutive activity of the 5-HT2B receptor in your system, this could be misinterpreted as a weak agonist effect.
-
-
Possible Cause 2: Biphasic Dose-Response.
-
Troubleshooting: At very high concentrations, some antagonists can have non-specific effects that might appear as an increase in signal. It is important to test a wide range of this compound concentrations to generate a complete dose-response curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory potencies of several related "MRS" compounds at the P2Y1 receptor for comparative purposes. Note the high potency of MRS2500. Specific quantitative data for this compound at the P2Y1 receptor is not currently available in the public domain.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |
| MRS2500 | P2Y1 | EFS-induced relaxation | 16.5 | [6] |
| MRS2500 | P2Y1 | IJP | 14.0 | [6] |
| MRS2279 | P2Y1 | EFS-induced relaxation | 43.9 | [6] |
| MRS2279 | P2Y1 | IJP | 17.8 | [6] |
| MRS2179 | P2Y1 | EFS-induced relaxation | 3500 | [6] |
| MRS2179 | P2Y1 | IJP | 13100 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Calcium Mobilization Assay for 5-HT2B Receptor Antagonism
This protocol provides a general framework. Specific parameters such as cell number, dye loading conditions, and agonist concentration should be optimized for your specific cell line and experimental setup.
-
Cell Seeding: Seed cells expressing the 5-HT2B receptor into a 96-well or 384-well black-walled, clear-bottom plate. Culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a 5-HT2B receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Initiate the reading to establish a baseline fluorescence.
-
Add the agonist solution to all wells simultaneously using an automated dispenser.
-
Continue to record the fluorescence signal over time to measure the agonist-induced calcium mobilization.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by its ability to reduce the agonist-induced increase in fluorescence.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: 5-HT2B Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
quality control for MRS7925 in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and effective use of MRS7925 in the laboratory.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the 5-hydroxytryptamine 2B receptor (5-HT2B). Its primary mechanism of action is to block the binding of serotonin (5-HT) to the 5-HT2B receptor, thereby inhibiting its downstream signaling pathways. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC).
2. What are the main research applications for this compound?
This compound is predominantly used in research focused on conditions where the 5-HT2B receptor is implicated, most notably in the study of fibrosis. This includes cardiac, pulmonary, and liver fibrosis.
3. How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
4. What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.
Quality Control Specifications
Ensuring the quality of this compound is critical for reproducible experimental results. Below are typical quality control specifications for research-grade this compound. Researchers should always refer to the lot-specific Certificate of Analysis provided by their supplier.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Solubility | ≥10 mM in DMSO | Visual Inspection |
Quantitative Data
Below is a summary of key quantitative data for this compound.
| Parameter | Value | Comments |
| Binding Affinity (Ki) | 17 nM | For human 5-HT2B receptor. |
| IC50 (Functional Assay) | 50-200 nM (Typical) | This is an estimated effective range for inhibition of TGF-β-induced fibrosis in cell-based assays. The exact IC50 can vary depending on the cell type and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: ~450.5 g/mol ), add 222 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.
-
Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium while gently vortexing.
-
Use the working solution immediately. Do not store aqueous working solutions.
-
Protocol 2: In Vitro Fibrosis Assay - Inhibition of TGF-β1-Induced Myofibroblast Differentiation
This protocol outlines a general procedure to assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
-
Primary human lung fibroblasts or hepatic stellate cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-Smooth Muscle Actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the fibroblasts or stellate cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation (Optional):
-
The following day, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal activation.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound working solutions for 1-2 hours. Include a vehicle control (e.g., 0.5% DMSO in medium).
-
-
Fibrosis Induction:
-
Stimulate the cells with a pro-fibrotic agent, typically TGF-β1 (e.g., 5-10 ng/mL), for 48-72 hours. Include an unstimulated control group.
-
-
Immunofluorescence Staining for α-SMA:
-
After the incubation period, fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against α-SMA, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the expression of α-SMA as a marker of myofibroblast differentiation. The results can be expressed as the percentage of α-SMA positive cells or the fluorescence intensity of α-SMA staining.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of 5-HT2B receptor activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the this compound stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Lot-to-Lot Variability: Differences in the purity or activity of different batches of this compound. | Always perform a quality control check on new lots. If possible, test the new lot in parallel with the old lot to ensure consistent activity. | |
| Incorrect Concentration: Errors in the preparation of stock or working solutions. | Double-check all calculations and dilutions. Use calibrated pipettes. | |
| Cell Toxicity Observed | High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration does not exceed 0.5%. Perform a vehicle control to assess the effect of DMSO on cell viability. |
| Compound-Induced Cytotoxicity: this compound itself may be toxic to certain cell lines at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. | |
| Compound Precipitation in Cell Culture Medium | Poor Solubility: The concentration of this compound in the aqueous medium exceeds its solubility limit. | When preparing working solutions, add the DMSO stock solution to the pre-warmed medium while vortexing to facilitate mixing. Prepare working solutions fresh and use them immediately. |
| Unexpected Off-Target Effects | Non-Specific Binding: At high concentrations, this compound may interact with other receptors or cellular targets. | Use the lowest effective concentration of this compound. To confirm that the observed effect is mediated by the 5-HT2B receptor, consider performing rescue experiments with a 5-HT2B agonist or using a structurally different 5-HT2B antagonist as a control. |
Visualizations
Caption: Signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro fibrosis assay using this compound.
Caption: Troubleshooting logic for experiments with this compound.
best practices for storing and handling MRS7925
Welcome to the technical support center for MRS7925, a potent and selective 5-HT2B receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing, handling, and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A: Solid this compound should be stored at room temperature.[1] Keep the container tightly sealed in a dry and well-ventilated place.
Q2: What is the physical appearance of this compound?
Q3: How should I prepare a stock solution of this compound?
A: It is recommended to use an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound.[2] For in vitro assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Subsequently, this stock can be diluted with the appropriate aqueous buffer or cell culture medium to the desired final concentration for your experiment. When preparing the stock solution, ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
Q4: What is the stability of this compound in solution?
A: There is limited published data on the long-term stability of this compound in solution. As a general best practice for adenosine receptor antagonists, it is advisable to prepare fresh dilutions from your stock solution for each experiment.[3][4] To minimize degradation, store DMSO stock solutions in small aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions is likely to be lower than in DMSO.
Troubleshooting Guides
Low or No Signal in Functional Assays
Problem: I am not observing any antagonist activity of this compound in my Gq-coupled receptor functional assay (e.g., calcium flux, IP-1 accumulation).
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Ensure that the final concentration in your assay is appropriate to observe antagonism. The Ki of this compound for the 5-HT2B receptor is 17 nM.[1] |
| Compound Precipitation | Visually inspect your diluted solutions for any signs of precipitation, especially in aqueous buffers. If precipitation is observed, consider lowering the final concentration or adjusting the solvent composition if your assay allows. |
| Cell Health and Receptor Expression | Ensure your cells are healthy and have an adequate level of 5-HT2B receptor expression. Low receptor density can lead to a weak signal window. |
| Assay Conditions | Optimize your assay parameters, including agonist concentration (typically EC80 for antagonist assays), incubation times, and cell density.[5] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to rule out degradation of the working solution. |
High Background Signal
Problem: My assay shows a high background signal, making it difficult to measure the antagonist effect of this compound.
| Possible Cause | Recommended Solution |
| Cellular Stress | High cell density or poor cell health can lead to elevated basal signaling. Ensure you are using an optimal cell seeding density and that cells are healthy at the time of the assay. |
| Assay Buffer Composition | Some components in the assay buffer may autofluoresce or interfere with the detection method. Test your buffer components for any intrinsic signal. |
| Constitutive Receptor Activity | Some cell lines may exhibit constitutive (agonist-independent) activity of the 5-HT2B receptor. If suspected, this can be tested by measuring the basal signal in the absence of any agonist. |
| Non-specific Compound Effects | At high concentrations, some compounds can have off-target effects that may increase the background signal. Perform a dose-response curve to ensure you are working within a specific concentration range. |
Experimental Protocols & Methodologies
General Workflow for a 5-HT2B Receptor Antagonist Assay (Calcium Flux)
This protocol provides a general outline for assessing the antagonist activity of this compound using a fluorescent calcium indicator in a cell line endogenously or recombinantly expressing the human 5-HT2B receptor.
Caption: A typical experimental workflow for a calcium flux assay.
Signaling Pathways
5-HT2B Receptor Gq Signaling Pathway
The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3][6] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This compound acts as an antagonist, blocking the initiation of this cascade by preventing agonist binding to the receptor.
Caption: The 5-HT2B receptor Gq signaling pathway.
5-HT2B Receptor β-Arrestin Signaling Pathway
In addition to G-protein coupling, agonist binding to the 5-HT2B receptor can also lead to the recruitment of β-arrestins.[3][7] This process is important for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades, such as the activation of the ERK/MAPK pathway. As an antagonist, this compound would also inhibit agonist-induced β-arrestin recruitment.
Caption: The 5-HT2B receptor β-arrestin pathway.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Adenosine A2a Receptor Stability: Effects of Ligands and Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Pursuit of Therapeutic Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Experimental Results with MRS7925: A Comparative Guide for Researchers
For researchers and scientists in the fields of pharmacology and drug development, the rigorous validation of experimental results is paramount. This guide provides a comparative analysis of MRS7925, a potent 5-HT2B receptor antagonist, with other commonly used alternatives, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for validating findings and designing future studies.
This compound is a selective antagonist for the 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including fibrosis. Its efficacy in preclinical models has positioned it as a valuable tool for investigating the role of the 5-HT2B receptor in fibrotic diseases. This guide will compare this compound with two other well-characterized 5-HT2B receptor antagonists, SB204741 and Terguride, focusing on their in vitro binding affinities and in vivo antifibrotic effects.
In Vitro Profile: A Comparison of Binding Affinities
The affinity of a compound for its target receptor is a critical determinant of its potency and potential for off-target effects. The table below summarizes the reported binding affinities (Ki) of this compound, SB204741, and Terguride for the human 5-HT2B receptor.
| Compound | 5-HT2B Receptor Binding Affinity (Ki) |
| This compound | 17 nM |
| SB204741 | ~14.1 - 79.4 nM |
| Terguride | High Affinity (Specific Ki not consistently reported) |
Note: The Ki value for SB204741 is presented as a range due to variability in reported pKi values (7.1 and 7.85). Terguride is consistently reported to have a high affinity for the 5-HT2B receptor, though a precise Ki value is not uniformly available across public databases.
In Vivo Efficacy: Attenuation of Fibrosis in a Preclinical Model
In a study investigating the effects of these antagonists on right ventricular failure, both SB204741 and Terguride demonstrated significant antifibrotic effects. This provides a benchmark against which the performance of this compound could be validated in a similar experimental setting.
Experimental Workflow: In Vivo Right Ventricular Fibrosis Model
The following diagram outlines a typical workflow for inducing and evaluating the therapeutic effects of 5-HT2B antagonists in a murine model of right ventricular fibrosis.
Key Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies are crucial. Below are protocols for key in vitro and in vivo assays relevant to the study of 5-HT2B antagonists in fibrosis.
In Vitro: TGF-β1 Induced Collagen Synthesis Assay
This assay is fundamental for assessing the direct antifibrotic effect of a compound on fibroblasts, the primary cell type responsible for collagen deposition.
1. Cell Culture:
-
Culture primary cardiac or lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate cells in 6-well plates and grow to 80-90% confluency.
2. Serum Starvation:
-
Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 24 hours to synchronize the cell cycle and reduce baseline signaling.
3. Treatment:
-
Pre-treat the cells with varying concentrations of this compound, SB204741, or Terguride for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours. Include a vehicle-treated control group.
4. Collagen Quantification:
-
Harvest the cell culture supernatant.
-
Quantify the amount of soluble collagen using a Sircol Collagen Assay kit according to the manufacturer's instructions.
-
Normalize the collagen content to the total protein concentration of the cell lysate.
In Vivo: Murine Model of Pressure Overload-Induced Right Ventricular Fibrosis
This model recapitulates the fibrotic remodeling seen in right ventricular heart failure.
1. Animal Model:
-
Use adult male C57BL/6J mice.
-
Anesthetize the mice and perform a thoracotomy to expose the pulmonary artery.
2. Surgical Procedure:
-
Place a ligature around the pulmonary artery and a sizing needle.
-
Tie the ligature securely and then remove the needle to create a standardized constriction (Pulmonary Artery Banding - PAB).
-
For the sham control group, perform the same surgical procedure without tightening the ligature.
3. Drug Administration:
-
Seven days post-surgery, randomly assign the PAB mice to treatment groups.
-
Administer this compound, SB204741 (e.g., 5 mg/kg/day), or Terguride (e.g., 0.2 mg/kg, twice daily) via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration (e.g., 14-21 days). Administer vehicle to the control group.
4. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and harvest the hearts.
-
Fix the right ventricular tissue in formalin and embed in paraffin for histological analysis.
-
Stain tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Perform quantitative real-time PCR (qRT-PCR) on RNA extracted from the right ventricular tissue to measure the expression of fibrotic markers such as Col1a1, Col3a1, and Acta2.
Signaling Pathway: 5-HT2B Receptor-Mediated Fibrosis
Understanding the underlying signaling cascade is essential for interpreting experimental results. The activation of the 5-HT2B receptor on fibroblasts by serotonin (5-HT) is a key step in the fibrotic process, often synergizing with other pro-fibrotic signaling pathways like that of TGF-β1.
By utilizing the comparative data, detailed protocols, and pathway diagrams provided in this guide, researchers can more effectively validate their experimental results with this compound and contribute to the growing body of knowledge on the role of the 5-HT2B receptor in fibrotic diseases.
A Comparative Guide to P2Y14 Receptor Antagonists: Unraveling the Therapeutic Potential in Inflammation and Beyond
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a compelling target for therapeutic intervention in a host of inflammatory diseases, neuropathic pain, and other conditions. The development of potent and selective antagonists for this receptor is a key focus of ongoing research. This guide provides an objective comparison of the performance of various P2Y14 receptor antagonists, with a focus on experimental data to aid in the selection of appropriate tools for research and drug development. While the specific antagonist MRS7925 was not identified in publicly available literature, this guide focuses on a range of well-characterized antagonists, including several from the MRS series and the widely studied compound PPTN.
P2Y14 Receptor Signaling
The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is coupled to the inhibitory G protein, Gαi.[1] Upon activation by endogenous ligands such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This primary signaling pathway is implicated in the modulation of immune cell function, including chemotaxis.[2][3]
References
A Comparative Guide to the Efficacy of MRS7925 and Similar 5-HT2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MRS7925 and other notable 5-HT2B receptor antagonists. The data presented is compiled from various preclinical studies to assist researchers in selecting the appropriate compound for their specific experimental needs.
Quantitative Efficacy Comparison of 5-HT2B Antagonists
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound and similar compounds against the human 5-HT2B receptor. Lower values indicate higher potency.
| Compound | Ki (nM) | IC50 (nM) | Notes |
| This compound | 17[1][2] | - | Also referred to as Compound 43.[1][2] |
| AM1125 | 0.87[3] | 2.4[3] | A highly potent and selective antagonist. |
| AM1476 | - | - | Described as a highly selective and high-affinity antagonist.[4][5] |
| SB 204741 | ~14.1 (pKi 7.85) | 956 | Potent and selective, with approximately 20-fold selectivity over the 5-HT2C receptor.[6] The high IC50 value in one study was suggested to be an off-target effect.[7] |
| PRX-08066 | 3.4 | 3.4, 12, 4.6 | A selective antagonist that has been investigated for pulmonary arterial hypertension.[8][9][10][11] |
| RS-127445 | - | - | A selective, high-affinity, and orally bioavailable antagonist.[12] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions. Direct comparison should be made with caution.
Key Signaling Pathway of the 5-HT2B Receptor
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is implicated in various physiological and pathological processes, including fibrosis and cardiovascular function.[13][14]
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2B receptor using a competitive radioligand binding assay.
1. Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably transfected with the human 5-HT2B receptor.[15]
-
Non-specific Binding Control: A high concentration of a known 5-HT2B ligand (e.g., 10 µM 5-HT).[17]
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
2. Procedure:
-
Prepare cell membrane homogenates from the transfected cells.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate, typically for 60 minutes at room temperature or 37°C, to allow binding to reach equilibrium.[19]
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anamar.com [anamar.com]
- 4. anamar.com [anamar.com]
- 5. An Orally Available Highly Selective 5-Hydroxytryptamine 2B Receptor Antagonist Ameliorating Pulmonary and Dermal Fibrosis in Preclinical Models of Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The 5-HT(2B) receptor plays a key regulatory role in both neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Cross-Validation of 5-HT2B Receptor Antagonist MRS7925 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological findings using the 5-HT2B receptor antagonist, MRS7925, with data from genetic models, specifically 5-HT2B receptor knockout (KO) mice. The objective is to illustrate how genetic models can be effectively utilized to validate the on-target effects and elucidate the mechanism of action of pharmacological agents. This cross-validation approach is crucial for robust drug development and a deeper understanding of the physiological roles of the 5-HT2B receptor.
Introduction to this compound and the 5-HT2B Receptor
This compound is a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, with a reported Ki of 17 nM.[1] The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins.[2] Activation of this receptor stimulates phospholipase C (PLC), leading to an increase in intracellular inositol phosphates and a subsequent rise in intracellular calcium levels.[3] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including cardiac development and function, fibrosis, and neuropsychiatric conditions.[2][4]
Genetic models, particularly knockout mice lacking the 5-HT2B receptor (Htr2b-/-), have been instrumental in defining the in vivo functions of this receptor. These models exhibit distinct phenotypes, most notably in the cardiovascular system, where they can display abnormal cardiac structure and function, including dilated cardiomyopathy.[5][6]
This guide will focus on the cross-validation of findings related to the role of the 5-HT2B receptor in cardiac hypertrophy and fibrosis, areas where both pharmacological and genetic studies have provided significant insights.
Data Presentation: Pharmacological vs. Genetic Models in Cardiac Hypertrophy
The following table summarizes and compares the effects of 5-HT2B receptor antagonism (using representative antagonists) with the phenotype observed in 5-HT2B knockout mice in models of cardiac hypertrophy.
| Parameter | Pharmacological Model (5-HT2B Antagonist) | Genetic Model (5-HT2B Knockout Mice) | Supporting Evidence |
| Cardiac Hypertrophy (Isoproterenol-induced) | Prevents the development of cardiac hypertrophy. | Knockout mice are protected from isoproterenol-induced cardiac hypertrophy. | Studies show that administration of 5-HT2B antagonists like SB206553 or SB215505 prevents the increase in heart weight to tibia length ratio in mice treated with isoproterenol.[7][8] Similarly, 5-HT2B KO mice do not develop cardiac hypertrophy in response to isoproterenol infusion.[7][9] |
| Cardiac Hypertrophy (Angiotensin II-induced) | Prevents the increase in cardiac superoxide generation and hypertrophy. | Knockout of the 5-HT2B receptor attenuates left ventricular thickness in a model of hypertrophic cardiomyopathy. | Treatment with the 5-HT2B antagonist SB215505 prevented the increase in heart weight and superoxide generation in mice infused with angiotensin II.[10][11] In a genetic mouse model of hypertrophic cardiomyopathy, both global and fibroblast-specific knockout of the 5-HT2B receptor attenuated the increase in left ventricular thickness.[12][13] |
| Cardiac Fibrosis | Reduces right ventricular fibrosis and diminishes TGF-β1 induced collagen synthesis. | Knockout of the 5-HT2B gene protects mice from bleomycin-induced fibrosis. | Treatment with 5-HT2B antagonists Terguride or SB204741 reduced right ventricular fibrosis in a mouse model of pressure overload.[14] Furthermore, mice lacking the 5-HT2B gene were protected from bleomycin-induced fibrosis. |
| Myofibroblast Differentiation | Attenuates myofibroblast differentiation in vitro and in vivo. | Not explicitly detailed in the provided search results, but implied by the reduction in fibrosis. | 5-HT2B receptor antagonists were shown to prevent myofibroblast differentiation in vitro and in vivo, with a subsequent effect on matrix deposition.[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
In Vivo Administration of 5-HT2B Antagonists in Mouse Models of Cardiac Hypertrophy
Objective: To assess the effect of a 5-HT2B antagonist on the development of cardiac hypertrophy in mice.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Hypertrophy:
-
Antagonist Administration:
-
A 5-HT2B antagonist (e.g., SB215505 at 1 mg/kg/day) is co-administered with the hypertrophic agent via a separate osmotic minipump or through daily intraperitoneal injections.[10]
-
-
Assessment of Cardiac Hypertrophy:
-
Echocardiography: Transthoracic echocardiography is performed on anesthetized mice to measure left ventricular wall thickness and chamber dimensions.[16][17]
-
Necropsy: At the end of the treatment period, mice are euthanized, and the hearts are excised, blotted dry, and weighed. The heart weight is normalized to body weight or tibia length.[7]
-
Radioligand Binding Assay for 5-HT2B Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2B receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2B receptor (e.g., CHO-K1 cells).[18] Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended in assay buffer.
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a specific radioligand for the 5-HT2B receptor (e.g., [3H]-LSD or [3H]-5-HT) at a concentration near its Kd.[19]
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2B ligand (e.g., 10 µM 5-HT).[19]
-
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[20][21]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter. The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
Phospholipase C (PLC) Activity Assay
Objective: To measure the effect of a 5-HT2B receptor antagonist on agonist-induced PLC activation.
Protocol:
-
Cell Culture: Cells expressing the 5-HT2B receptor are cultured in appropriate media.
-
Assay Principle: PLC activity is often measured by quantifying the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides.
-
Procedure:
-
Cells are pre-labeled with [3H]-myo-inositol.
-
Cells are pre-incubated with the 5-HT2B antagonist or vehicle.
-
A 5-HT2B receptor agonist (e.g., serotonin) is added to stimulate PLC activity.
-
The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[22][23]
-
Alternatively, commercially available colorimetric or fluorometric assay kits can be used to measure PLC activity.[24]
-
ERK Phosphorylation Western Blot
Objective: To assess the effect of a 5-HT2B receptor antagonist on agonist-induced ERK phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Cells expressing the 5-HT2B receptor are treated with the antagonist followed by the agonist for a specified time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[25][26][27]
-
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK signal to the total amount of ERK protein.[27]
Mandatory Visualization
Signaling Pathway of the 5-HT2B Receptor
Caption: Canonical signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating the effects of this compound with a 5-HT2B knockout mouse model.
Logical Relationship of Findings
Caption: Logical relationship demonstrating how pharmacological and genetic findings converge to validate a hypothesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Htr2b 5-hydroxytryptamine (serotonin) receptor 2B [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Serotonin 5-HT(2B) receptor blockade prevents reactive oxygen species-induced cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Echocardiographic assessment of LV hypertrophy and function in aortic-banded mice: necropsy validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 24. abcam.com [abcam.com]
- 25. 3.4. Western Blotting and Detection [bio-protocol.org]
- 26. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
MRS7925 as a Negative Control in P2Y14 Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS7925's suitability as a negative control in P2Y14 receptor studies. We objectively evaluate its performance against established P2Y14 receptor antagonists, supported by experimental data and detailed protocols for key functional assays.
Introduction to P2Y14 Receptor and the Need for a Reliable Negative Control
The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the MAPK signaling pathway.[1] This receptor is implicated in various physiological and pathological processes, including inflammation and immune responses.
In any robust pharmacological study, the use of a negative control is crucial to ensure that the observed effects are specifically mediated by the target of interest. An ideal negative control compound should be structurally related to the active compounds but devoid of activity at the target receptor. This guide examines this compound as a potential negative control for P2Y14 receptor research and compares it with known P2Y14 antagonists.
Comparative Analysis of Compounds in P2Y14 Receptor Studies
To effectively assess the utility of this compound as a negative control, it is essential to compare its pharmacological profile with that of well-characterized P2Y14 receptor antagonists. The following table summarizes the key quantitative data for this compound and two established P2Y14 antagonists: PPTN and UDP.
| Compound | Target(s) | Affinity/Potency at P2Y14 Receptor | Mechanism of Action at P2Y14 |
| This compound | 5-HT2B Receptor (Antagonist) | No reported activity | N/A |
| PPTN | P2Y14 Receptor (Antagonist) | K_B = 434 pM | Potent and selective competitive antagonist |
| UDP | P2Y14 Receptor (Antagonist - Human) | pK_B = 7.28 | Competitive antagonist |
Key Insights:
-
This compound is a potent antagonist of the 5-HT2B receptor with a Ki of 17 nM.[1] Crucially, there is no evidence in the scientific literature to suggest that this compound interacts with the P2Y14 receptor. This lack of on-target activity makes it a prime candidate for a negative control in P2Y14 functional assays.
-
PPTN is a highly potent and selective competitive antagonist of the P2Y14 receptor, with a K_B value of 434 pM.[2][3] Its high affinity and selectivity make it an excellent positive control for antagonism in P2Y14 studies.
-
Uridine diphosphate (UDP) acts as a competitive antagonist at the human P2Y14 receptor, with a pK_B of 7.28.[4][5] Its role as an endogenous ligand that can also act as an antagonist at the human receptor provides a unique point of comparison.
Other compounds sometimes used in purinergic receptor research, such as suramin and Reactive Blue 2 , are generally considered poor negative controls for P2Y14 studies due to their broad-spectrum antagonist activity across various P2Y receptor subtypes.
Signaling Pathways and Experimental Workflows
To understand the context of these compounds in P2Y14 research, it is helpful to visualize the receptor's signaling pathway and the general workflow of a typical experiment.
Experimental Protocols
Detailed methodologies for key assays used to characterize P2Y14 receptor activity are provided below.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon P2Y14 receptor activation.
-
Cell Line: C6 rat glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).
-
Protocol:
-
Seed P2Y14-C6 cells in a 24-well plate and grow to near confluency.
-
Label the cells with [³H]adenine in serum-free medium for 2 hours to incorporate the radiolabel into the cellular ATP pool.
-
Wash the cells with a saline buffer.
-
Pre-incubate the cells with the test compounds (this compound, PPTN, or vehicle) for 15-20 minutes in the presence of a phosphodiesterase inhibitor (e.g., 200 µM IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a known adenylyl cyclase activator (e.g., 30 µM forskolin) and the P2Y14 agonist (e.g., UDP-glucose) for 10-15 minutes at 37°C.
-
Lyse the cells and separate [³H]cAMP from other radiolabeled adenine nucleotides using sequential column chromatography (Dowex and alumina).
-
Quantify the amount of [³H]cAMP by scintillation counting.
-
Data are typically expressed as a percentage of the forskolin-stimulated cAMP accumulation.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon G protein activation, often through co-expression of a promiscuous G protein like Gα16 or a Gαq/i chimera.
-
Cell Line: HEK293 cells transiently or stably co-expressing the human P2Y14 receptor and a suitable G protein (e.g., Gαqi5).
-
Protocol:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the test compounds (this compound, PPTN, or vehicle) and incubate for a short period.
-
Add the P2Y14 agonist (e.g., UDP-glucose) and immediately measure the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemotactic gradient.
-
Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
-
Protocol:
-
Use a Boyden chamber or a similar transwell migration system with a porous membrane (e.g., 8 µm pores).
-
Place the chemoattractant (e.g., UDP-glucose) in the lower chamber.
-
Resuspend the differentiated HL-60 cells in assay medium and place them in the upper chamber. Test compounds (this compound, PPTN) can be added to the upper chamber with the cells.
-
Incubate the chamber for 1-2 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by eluting the stain and measuring its absorbance.
-
Conclusion
Based on the available data, This compound is a highly suitable negative control for P2Y14 receptor studies . Its potent and selective activity at the 5-HT2B receptor, coupled with a lack of reported interaction with the P2Y14 receptor, ensures that any observed effects in a P2Y14-focused assay are unlikely to be due to off-target interactions with this compound. When used in conjunction with a potent and selective antagonist like PPTN as a positive control for inhibition, researchers can confidently delineate P2Y14-specific signaling events. The provided experimental protocols offer a solid foundation for designing and executing rigorous pharmacological investigations of the P2Y14 receptor.
References
- 1. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Reactive blue 2 trisodium salt | CAS 12236-82-7 | Tocris Bioscience [tocris.com]
- 4. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of MRS7925: A Potent 5-HT2B Receptor Antagonist in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRS7925, a selective antagonist for the 5-hydroxytryptamine 2B (5-HT2B) receptor. While direct comparative studies of this compound across multiple cell lines are limited in publicly available literature, this document synthesizes the known information about its mechanism of action and the effects of 5-HT2B receptor antagonism in relevant cell types. The data presented is based on the established pharmacology of this compound and findings from studies on other 5-HT2B antagonists, serving as a predictive guide for its potential effects.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT2B receptor, with a high binding affinity (Ki) of 17 nM. The 5-HT2B receptor, a G-protein coupled receptor (GPCR), is increasingly recognized for its role in various physiological and pathological processes, including fibrosis and cancer. Its activation has been linked to cell proliferation, migration, and survival in several cell types. Consequently, antagonists like this compound are valuable research tools and potential therapeutic agents.
Mechanism of Action: The 5-HT2B Signaling Pathway
The 5-HT2B receptor primarily signals through the Gq/11 protein pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial for cell proliferation and survival.
By acting as an antagonist, this compound competitively binds to the 5-HT2B receptor, preventing serotonin from binding and initiating this signaling cascade. This blockade is expected to inhibit the pro-proliferative and pro-survival signals mediated by the 5-HT2B receptor.
A Comparative Analysis of MRS2690 Affinity for Human vs. Mouse P2Y14 Receptors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of the P2Y14 receptor agonist, MRS2690, for the human and mouse P2Y14 receptors. This document compiles available experimental data, outlines relevant methodologies, and visualizes key pathways to support further research and development.
It is important to note that while the original query specified MRS7925, extensive searches yielded no publicly available data for a compound with this designation acting on P2Y14 receptors. It is highly likely that this was a typographical error and the intended compound was the well-characterized and potent P2Y14 agonist, MRS2690 . This guide will proceed with the analysis of MRS2690.
Data Presentation: Quantitative Affinity of MRS2690
The following table summarizes the available quantitative data for the affinity of MRS2690 for human and mouse P2Y14 receptors.
| Compound | Receptor Species | Affinity Metric | Value (nM) | Reference |
| MRS2690 | Human | EC50 | 49 | [1] |
| MRS2690 | Mouse | EC50 | Data not available |
Experimental Protocols
The determination of agonist affinity for the P2Y14 receptor, as reported in the literature, typically involves functional assays such as calcium mobilization or inhibition of adenylyl cyclase, or radioligand binding assays.
Radioligand Competition Binding Assay
A common method to determine the binding affinity (Ki) of a test compound is through a competitive radioligand binding assay.
Objective: To determine the binding affinity of a non-radiolabeled compound (e.g., MRS2690) by measuring its ability to compete with a known radioligand for binding to the P2Y14 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing either human or mouse P2Y14 receptors.
-
Radioligand: A high-affinity radiolabeled P2Y14 receptor ligand (e.g., [3H]-UDP-glucose).
-
Test Compound: MRS2690.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes expressing the P2Y14 receptor with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (MRS2690).
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and ligands.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Upon activation by an agonist such as MRS2690, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: P2Y14 receptor signaling cascade upon agonist binding.
Experimental Workflow for Affinity Determination
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of MRS2690 for the P2Y14 receptor.
Caption: Workflow of a radioligand competition binding assay.
References
Navigating Purinergic and Serotonergic Landscapes: A Comparative Review of P2Y11 and 5-HT2B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pharmacological tools targeting two distinct receptor systems: the P2Y11 purinergic receptor and the 5-hydroxytryptamine 2B (5-HT2B) serotonin receptor. Initial inquiries regarding "MRS7925" as a P2Y11 antagonist have been clarified through extensive literature review, which has conclusively identified this compound as a potent antagonist of the 5-HT2B receptor.
This document is structured to address this critical distinction. The first section is dedicated to a comprehensive overview of the P2Y11 receptor, its signaling pathways, and a comparative analysis of its well-established antagonists, such as NF340. The second section will focus on the correct pharmacological profile of this compound as a 5-HT2B receptor antagonist, presenting available comparative data within this class of compounds.
Section 1: The P2Y11 Receptor and its Antagonists
The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides, primarily adenosine 5'-triphosphate (ATP).[1][2] A key feature of the P2Y11 receptor is its dual coupling to both Gq and Gs signaling pathways.[1][2] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium ([Ca2+]i) and activate protein kinase C (PKC), respectively.[3] Concurrently, Gs coupling stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA).[4][5] This dual signaling capacity allows the P2Y11 receptor to mediate a diverse range of cellular responses.
Comparative Analysis of P2Y11 Receptor Antagonists
A limited number of selective antagonists for the P2Y11 receptor have been developed and characterized. Among these, NF340 is a well-studied and potent antagonist. The following table summarizes the available quantitative data for key P2Y11 receptor ligands.
| Compound | Target(s) | Potency (pIC50/pEC50) | Assay Type | Cell Line | Reference |
| NF340 | P2Y11 Antagonist | pIC50: 6.43 (Ca2+) pIC50: 7.14 (cAMP) | Calcium mobilization cAMP accumulation | Recombinant human 1321N1 astrocytoma cells | |
| NF546 | P2Y11 Agonist | pEC50: 6.27 | Calcium mobilization | Recombinant human 1321N1 astrocytoma cells | [6][7][8] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher values indicate greater potency.
Experimental Protocols for P2Y11 Receptor Assays
Detailed methodologies are crucial for the accurate assessment of P2Y11 receptor activity. The following are generalized protocols for the two primary functional assays used to characterize P2Y11 receptor ligands.
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation of the Gq pathway.
-
Cell Culture: Human 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled assay plates and incubated to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Test compounds (antagonists) are added, followed by a P2Y11 agonist (e.g., ATPγS or NF546).
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured in real-time.
-
Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced calcium response, and IC50 values are calculated from concentration-response curves.
2. cAMP Accumulation Assay
This assay quantifies the production of cAMP following receptor activation of the Gs pathway.
-
Cell Culture: CHO-K1 cells stably expressing the human P2Y11 receptor are typically used due to their low endogenous P2Y receptor expression.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Incubation: Cells are incubated with the test antagonist followed by a P2Y11 agonist.
-
Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The antagonist's ability to block the agonist-induced cAMP production is measured, and IC50 values are determined from the concentration-response data.
P2Y11 Receptor Signaling Pathway
Caption: P2Y11 receptor dual signaling pathways.
Section 2: this compound - A 5-HT2B Receptor Antagonist
Contrary to the initial query, the scientific literature identifies this compound as an antagonist of the 5-HT2B serotonin receptor, with a reported Ki of 17 nM.[9] The 5-HT2B receptor is a Gq-coupled GPCR involved in various physiological and pathological processes, including cardiovascular function, fibrosis, and gastrointestinal motility.[10] Antagonism of the 5-HT2B receptor is a therapeutic strategy being explored for conditions such as pulmonary arterial hypertension and irritable bowel syndrome.[11][12]
This compound belongs to a series of (N)-methanocarba-adenosine derivatives that have been structurally modified to target 5-HT2B receptors.[13]
Comparative Data for this compound
| Compound | Target(s) | Affinity (Ki) | Reference |
| This compound (Compound 43) | 5-HT2B Antagonist | 17 nM | [9] |
| Related (N)-methanocarba adenosine derivatives | 5-HT2B Antagonists | Ki values ranging from 11-23 nM | [13] |
Experimental Protocols for 5-HT2B Receptor Assays
The characterization of 5-HT2B antagonists typically involves radioligand binding assays and functional assays to determine affinity and potency, respectively.
1. Radioligand Binding Assay
This assay measures the affinity of a compound for the receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2B receptor.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a radiolabeled 5-HT2B receptor ligand (e.g., [3H]5-HT) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by the test compound is used to calculate the Ki (inhibitory constant).
2. Functional Assay (e.g., Calcium Mobilization)
As a Gq-coupled receptor, 5-HT2B activation leads to an increase in intracellular calcium.
-
Cell Lines: HEK293 or CHO cells stably expressing the 5-HT2B receptor are commonly used.
-
Methodology: The protocol is similar to the calcium mobilization assay described for the P2Y11 receptor, with the use of a 5-HT2B specific agonist (e.g., serotonin or a selective agonist like BW723C86) to stimulate the receptor.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is measured to determine its potency (IC50).
5-HT2B Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway for the 5-HT2B receptor.
Conclusion
This guide clarifies the pharmacological identity of this compound as a 5-HT2B receptor antagonist and provides a comparative context for both the 5-HT2B and P2Y11 receptor systems. While direct comparative efficacy studies for this compound are not extensively published, the provided data on its affinity and the established methodologies for receptor characterization offer a solid foundation for further research. For the P2Y11 receptor, compounds like NF340 serve as valuable tools for investigating its complex signaling and physiological roles. Researchers and drug development professionals should utilize this information to guide their experimental designs and interpretations when working with these distinct but important GPCR targets.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Signal transduction and white cell maturation via extracellular ATP and the P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of Novel and Selective 5-Hydroxytryptamine 2B Receptor Antagonists for the Treatment of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MRS7925: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for MRS7925, a potent 5-HT2BR antagonist utilized in fibrosis research.[1] While specific disposal data for this compound is not publicly available, this document outlines essential, step-by-step guidance based on established principles of chemical waste management to facilitate safe and compliant disposal.
Pre-Disposal Handling and Safety Precautions
Before initiating any disposal protocol, it is crucial to consult your institution's specific Safety Data Sheets (SDS) and waste management guidelines. Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound to minimize exposure risks.[2]
Container Management: Whenever possible, keep chemicals in their original containers. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines, as commingling incompatible waste can lead to dangerous chemical reactions.[2][3]
General Chemical Waste Disposal Guidelines
All chemical wastes generated in a laboratory setting are generally considered to be regulated hazardous waste unless determined otherwise by environmental health and safety (EHS) personnel.[3] The following table summarizes key guidelines for the proper disposal of chemical waste, which should be applied to this compound.
| Parameter | Guideline |
| Waste Segregation | Do not mix solid and liquid waste.[3] Isolate all waste materials containing this compound, including unused product and contaminated labware.[2] |
| Containerization | Use designated, leak-proof, and clearly labeled hazardous waste containers appropriate for the type of waste (solid or liquid).[2] |
| Container Filling | Do not fill liquid containers to the top; leave adequate headspace to allow for expansion.[3] |
| Labeling | Affix a hazardous waste label to the container.[2] Do not use structural formulas or abbreviations on the labels.[3] |
| Storage | Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[2] Avoid storing filled waste containers in high-traffic areas.[3] |
| Collection & Disposal | Arrange for waste collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2] |
Step-by-Step Disposal Protocol for this compound
The following is a generalized, procedural workflow for the safe disposal of this compound waste. Researchers must adapt these steps to comply with their local and national regulations.
-
Segregation: Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Containerization: Place the segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Clearly affix a hazardous waste label to the container, identifying the contents as "this compound Waste."
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Collection: Request a hazardous waste pick-up from your institution's environmental health and safety (EHS) department.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
By adhering to these general guidelines and the specific protocols established by your institution, you can ensure the safe and environmentally responsible disposal of this compound and other chemical waste products.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
